2-(4-Bromo-2-methylphenyl)acetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPNKXZIJKBMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593554 | |
| Record name | (4-Bromo-2-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215800-05-8 | |
| Record name | (4-Bromo-2-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Bromo-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-2-methylphenyl)acetonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its utility is primarily recognized in the fields of medicinal chemistry and materials science, where the nitrile and bromo-substituted phenyl moieties can be strategically manipulated to construct more complex molecular architectures. This document provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization, and discusses its potential applications in research and drug development.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized below. It is important to note that while some data is derived from experimental sources, other values are predicted based on computational models due to the limited availability of published experimental data for this specific compound.
Table 1: General and Chemical Properties
| Property | Value | Source |
| CAS Number | 215800-05-8 | [1][2] |
| Molecular Formula | C₉H₈BrN | [1][2] |
| Molecular Weight | 210.07 g/mol | [1][2] |
| Purity | ≥98% | [1][2] |
| Appearance | Solid | [3] |
| SMILES | N#CCC1=CC=C(Br)C=C1C | [2] |
| InChIKey | JVPNKXZIJKBMDH-UHFFFAOYSA-N | Bidepharm |
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | Data not available (solid at room temperature) | [3][4] |
| Boiling Point | ~297.6 ± 25.0 °C (Predicted for isomer) | [5] |
| Density | ~1.418 ± 0.06 g/cm³ (Predicted for isomer) | [5] |
| Solubility | Data not available (likely soluble in organic solvents) | |
| LogP | 2.8236 | [2] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | [2] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through the cyanation of a suitable benzyl halide precursor. The presence of the bromo and nitrile functional groups allows for a variety of subsequent chemical transformations, making it a valuable intermediate.
Synthetic Workflow
A plausible synthetic route to this compound involves the bromination of 4-bromo-2-methyltoluene to form 1-bromo-4-(bromomethyl)-2-methylbenzene, followed by a nucleophilic substitution with a cyanide salt.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the structurally related isomer, 2-(4-bromo-3-methylphenyl)acetonitrile[6].
Step 1: Synthesis of 1-Bromo-4-(bromomethyl)-2-methylbenzene
-
To a solution of 4-bromo-2-methyltoluene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to yield crude 1-bromo-4-(bromomethyl)-2-methylbenzene, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve 1-bromo-4-(bromomethyl)-2-methylbenzene in a mixture of dimethylformamide (DMF) and water (e.g., 10:1 ratio) under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Add sodium cyanide (NaCN) to the solution.[6]
-
Stir the reaction mixture at ambient temperature for approximately 4 hours, monitoring for the consumption of the starting material by TLC.[6]
-
Once the reaction is complete, quench the reaction by diluting with ice-cold water.[6]
-
Extract the product with an organic solvent such as diethyl ether.[6]
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[6]
-
Purify the crude 2-(4-bromo-3-methylphenyl)acetonitrile by column chromatography on silica gel to yield the final product.[6]
Spectral Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.2-7.6 | m | 3H |
| -CH₂-CN | ~3.7 | s | 2H |
| Ar-CH₃ | ~2.3 | s | 3H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C-Br | ~120-125 |
| Aromatic C-H | ~128-135 |
| Aromatic C-CH₃ | ~138-142 |
| Aromatic C-CH₂CN | ~130-135 |
| -CH₂-CN | ~20-25 |
| -CN | ~117-120 |
| Ar-CH₃ | ~18-22 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the nitrile and aromatic functionalities.
Table 5: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch | ~2240-2260 | Medium |
| C-H stretch (aromatic) | ~3000-3100 | Medium |
| C-H stretch (aliphatic) | ~2850-3000 | Medium |
| C=C stretch (aromatic) | ~1450-1600 | Medium-Strong |
| C-Br stretch | ~500-600 | Strong |
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern for the molecular ion (M+ and M+2 peaks in a roughly 1:1 ratio) is expected.
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 210/212 | [M]⁺ (Molecular ion) |
| 131 | [M - Br]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Biological Activity and Applications
Currently, there is limited publicly available information on the specific biological activities or signaling pathway involvement of this compound. However, its structural motifs are present in molecules with reported biological relevance. For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been investigated for their antibacterial activities. This suggests that this compound could serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
Its primary application lies in its role as a chemical intermediate in drug discovery and development, where it can be used to introduce the 4-bromo-2-methylphenylacetonitrile scaffold into larger, more complex molecules. The bromo-substituent is particularly useful for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the construction of diverse chemical libraries for biological screening.
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.
-
Precautionary Measures: Use only in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for applications in medicinal chemistry and materials science. While comprehensive experimental data on its physical and biological properties are not widely available, its known chemical characteristics and reactivity profile make it an attractive building block for the synthesis of novel compounds. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery and development. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its toxicity.
References
- 1. CAS:215800-05-8, 2-(4-溴-2-甲基苯基)乙腈-毕得医药 [bidepharm.com]
- 2. chemscene.com [chemscene.com]
- 3. NP-MRD: 13C NMR Spectrum (1D, 250 MHz, Acetonitrile-d3, simulated) (NP0044606) [np-mrd.org]
- 4. angenechemical.com [angenechemical.com]
- 5. 2-(2-Bromo-4-methylphenyl)acetonitrile | 1069114-80-2 [amp.chemicalbook.com]
- 6. 2-(4-bromo-3-methylphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocols for 2-(4-bromo-2-methylphenyl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines the primary synthetic pathways, detailed experimental procedures, and relevant quantitative data to support research and development efforts.
Introduction
This compound, with CAS number 215800-05-8, is a versatile building block in organic synthesis. Its structure, featuring a reactive nitrile group and a substituted aromatic ring, allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules. The primary routes for its synthesis involve the cyanation of a suitable benzyl halide precursor.
Primary Synthetic Pathway: Nucleophilic Substitution
The most common and direct method for the synthesis of this compound is through a nucleophilic substitution reaction (SN2) on 4-bromo-2-methylbenzyl bromide using a cyanide salt. This method is efficient and proceeds under relatively mild conditions.
Reaction Scheme
The overall reaction can be depicted as follows:
Spectroscopic and Synthetic Profile of 2-(4-Bromo-2-methylphenyl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile organic intermediate, 2-(4-Bromo-2-methylphenyl)acetonitrile. This compound serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical agents due to its reactive nitrile and bromo functionalities. This document outlines key spectroscopic data, detailed experimental protocols for its synthesis and characterization, and visual representations of its chemical structure and a general synthetic workflow.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 | d | 1H | Ar-H |
| ~7.35 | dd | 1H | Ar-H |
| ~7.20 | d | 1H | Ar-H |
| ~3.80 | s | 2H | CH₂ |
| ~2.40 | s | 3H | CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predicted values are based on standard chemical shift tables and analysis of similar structures.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~138.0 | Ar-C (quaternary) |
| ~135.0 | Ar-C (quaternary) |
| ~132.0 | Ar-CH |
| ~130.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~122.0 | Ar-C (quaternary, C-Br) |
| ~117.0 | CN |
| ~23.0 | CH₂ |
| ~19.0 | CH₃ |
Solvent: CDCl₃. Predicted values are based on standard chemical shift tables and analysis of similar structures.
Table 3: Infrared (IR) Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2250 | Medium | C≡N stretch |
| ~3000-2850 | Medium-Weak | C-H stretch (aliphatic) |
| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1050 | Strong | C-Br stretch |
| ~820 | Strong | C-H bend (aromatic, out-of-plane) |
Sample preparation: KBr pellet or thin film.
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 210/212 | High | [M]⁺/ [M+2]⁺ (presence of Br) |
| 195/197 | Medium | [M-CH₃]⁺ |
| 131 | High | [M-Br]⁺ |
| 116 | Medium | [M-Br-CH₃]⁺ |
| 90 | Medium | [C₇H₆]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and safety guidelines.
Synthesis of this compound
A plausible synthetic route involves the cyanation of 4-bromo-2-methylbenzyl bromide.
Materials:
-
4-Bromo-2-methylbenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-methylbenzyl bromide (1.0 eq) in DMF.
-
Add sodium cyanide (1.2 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Spectroscopic Characterization Protocols
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.
-
Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Analyze the resulting mass-to-charge ratios (m/z) to determine the molecular weight and fragmentation pattern of the compound. The isotopic pattern of bromine ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio) should be observed.
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the synthesis and characterization of this compound.
Caption: Chemical structure of this compound.
Caption: General workflow for synthesis and characterization.
An In-depth Technical Guide to 2-(4-Bromo-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-2-methylphenyl)acetonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a bromo substituent and a methyl group on the phenyl ring, coupled with a reactive cyanomethyl group, makes it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical identity, properties, synthesis, and spectral characterization, tailored for a technical audience. The bromo and nitrile functional groups make it a versatile component for creating complex structures through reactions like nucleophilic substitution, cyclization, and coupling reactions.[1] It is primarily utilized in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries, serving as a key intermediate in the production of active pharmaceutical ingredients (APIs) and other biologically active molecules.[1]
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
The chemical structure is as follows:
Structure Details: A benzene ring is substituted at position 1 with a cyanomethyl group (-CH₂CN), at position 2 with a methyl group (-CH₃), and at position 4 with a bromine atom (-Br).
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 215800-05-8 | [2] |
| Molecular Formula | C₉H₈BrN | [2] |
| Molecular Weight | 210.07 g/mol | [2] |
| Purity | ≥98% | [2] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | [2] |
| logP (octanol-water partition coefficient) | 2.8236 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Experimental Protocols: Synthesis
Hypothetical Synthetic Protocol: Cyanation of 4-Bromo-1-(bromomethyl)-2-methylbenzene
This protocol is based on well-established nucleophilic substitution reactions.
Materials:
-
4-Bromo-1-(bromomethyl)-2-methylbenzene
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Bromo-1-(bromomethyl)-2-methylbenzene (1.0 equivalent) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Addition of Cyanide: To the stirred solution, add sodium cyanide or potassium cyanide (1.1 to 1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
-
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
As experimental spectra for this compound are not publicly available, this section provides predicted spectral data based on the known effects of its functional groups and substitution pattern.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show the following signals:
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-7.6 ppm). Due to their different electronic environments, they will likely appear as distinct signals. The proton ortho to the bromine will be a singlet or a narrowly split doublet. The other two protons will likely show ortho and meta coupling, appearing as doublets or a doublet of doublets.
-
Methylene Protons (2H): The two protons of the cyanomethyl group (-CH₂CN) will appear as a singlet, likely in the range of δ 3.7-4.0 ppm. The electron-withdrawing nature of the cyano group and the aromatic ring will deshield these protons.
-
Methyl Protons (3H): The three protons of the methyl group (-CH₃) will appear as a singlet, typically in the range of δ 2.2-2.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule:
-
Aromatic Carbons (6C): Six signals will be present in the aromatic region (δ 110-140 ppm). The carbon bearing the bromine atom will be shifted downfield. The carbon attached to the methyl group and the carbon attached to the cyanomethyl group will also have characteristic shifts.
-
Methylene Carbon (1C): The carbon of the -CH₂CN group will likely appear in the range of δ 20-30 ppm.
-
Nitrile Carbon (1C): The carbon of the cyano group (-C≡N) will have a characteristic chemical shift in the range of δ 115-125 ppm.
-
Methyl Carbon (1C): The carbon of the methyl group (-CH₃) is expected to appear upfield, around δ 15-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the nitrile group.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring.
-
C-H Stretch (Aliphatic): Bands in the range of 2850-3000 cm⁻¹ will correspond to the C-H bonds of the methyl and methylene groups.
-
C=C Stretch (Aromatic): Absorptions in the region of 1450-1600 cm⁻¹ are due to the carbon-carbon double bonds within the benzene ring.
-
C-Br Stretch: A band in the fingerprint region, typically between 500-700 cm⁻¹, can be attributed to the carbon-bromine bond.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will provide information about the molecular weight and fragmentation pattern:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (210.07 g/mol ). Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation pathways would include the loss of the bromine atom, the cyano group, and the cleavage of the bond between the methylene group and the aromatic ring, leading to the formation of a stable benzyl cation.
Applications in Drug Development and Research
This compound is a key building block in the synthesis of more complex molecules with potential biological activity.[1] The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing a handle for diverse synthetic transformations. These characteristics make it a valuable precursor for the development of novel therapeutic agents in areas such as oncology, infectious diseases, and central nervous system disorders.
Potential Synthetic Transformations:
Caption: Potential synthetic pathways using the title compound.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the fields of drug discovery and materials science. Its well-defined structure and the presence of versatile functional groups allow for a wide range of chemical modifications. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and predicted spectral data to aid researchers and scientists in its application for the synthesis of novel and complex molecular architectures. Further experimental validation of the presented data is encouraged for specific research applications.
References
In-Depth Technical Guide: 2-(4-Bromo-2-methylphenyl)acetonitrile (CAS 215800-05-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Bromo-2-methylphenyl)acetonitrile, identified by CAS number 215800-05-8, is a crucial chemical intermediate with significant applications in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its physicochemical properties, its primary role as a versatile building block in the pharmaceutical and agrochemical industries, and its synthetic utility. While direct biological activity of this compound is not extensively documented, its importance lies in its incorporation into larger, biologically active molecules. This guide will detail its known synthetic transformations and provide illustrative experimental contexts.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₉H₈BrN and a molecular weight of 210.07 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 215800-05-8 | [1] |
| Molecular Formula | C₉H₈BrN | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| Appearance | Solid | - |
| Storage | Room temperature, dry conditions | [2] |
Synthetic Applications and Uses
The primary utility of this compound lies in its role as a key intermediate in organic synthesis, particularly for the development of active pharmaceutical ingredients (APIs) and agrochemicals.[2] Its chemical structure, featuring both a bromo and a nitrile functional group, makes it a versatile precursor for a variety of chemical transformations.
The presence of the bromine atom on the phenyl ring allows for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating carbon-carbon bonds in drug discovery. The nitrile group is also highly reactive and can be converted into other important functional groups, including primary amines and carboxylic acids, which are common moieties in biologically active compounds.
Caption: Synthetic utility of this compound.
Experimental Protocols (Illustrative)
While specific, detailed experimental protocols for reactions involving this compound are not widely published, the following sections describe the general methodologies for the key transformations it can undergo, based on protocols for structurally similar compounds.
Synthesis of this compound
An illustrative synthesis of the title compound can be adapted from procedures for similar arylacetonitriles. One common method involves the reaction of a corresponding benzyl bromide with a cyanide salt.
Reaction Scheme:
4-Bromo-1-(bromomethyl)-2-methylbenzene + KCN → this compound
General Protocol:
-
To a stirred solution of 4-bromo-1-(bromomethyl)-2-methylbenzene in a suitable solvent such as a mixture of N,N-dimethylformamide (DMF) and water, add potassium cyanide (KCN).[3]
-
Heat the suspension at an elevated temperature (e.g., 80°C) for an extended period (e.g., 72 hours).[3]
-
Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by dilution with water and extraction with an organic solvent.
-
The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved through techniques such as column chromatography.
Caption: General workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling
The bromine atom of this compound is amenable to Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various boronic acids or esters.
General Protocol:
-
In an inert atmosphere, combine this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Nitrile Group Transformations
The nitrile group can be reduced to a primary amine using strong reducing agents.
General Protocol:
-
In an inert atmosphere, slowly add a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) to a stirred suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in the same solvent, typically at a reduced temperature.
-
After the addition, the reaction may be allowed to warm to room temperature or gently refluxed.
-
Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous base.
-
The resulting solids are filtered off, and the filtrate is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the amine.
The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
General Protocol (Basic Conditions):
-
Dissolve this compound in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH).
-
Heat the mixture to reflux until the starting material is consumed.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
Biological Activity and Mechanism of Action
There is currently no publicly available data on the specific biological activity or mechanism of action of this compound itself. Its significance in drug discovery and development is as a precursor to more complex molecules that may exhibit therapeutic properties. The biological context of this intermediate is therefore dependent on the final active pharmaceutical ingredient it is used to synthesize.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its utility stems from the presence of two key reactive functional groups—a bromine atom amenable to cross-coupling reactions and a nitrile group that can be converted to other functionalities. While not an active therapeutic agent itself, its role as a building block in the synthesis of pharmaceuticals and agrochemicals is well-established. Further research into the specific applications of this compound in the synthesis of novel, biologically active molecules will continue to define its importance in the field of medicinal chemistry and drug development.
References
An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-(4-Bromo-2-methylphenyl)acetonitrile, a key intermediate in the synthesis of various organic compounds, particularly within the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Core Synthetic Pathways
The synthesis of this compound can be effectively achieved through several strategic routes, primarily differing in the choice of starting material. The most direct and commonly employed method involves the nucleophilic substitution of a benzylic halide. Alternative pathways commencing from a benzaldehyde or benzyl alcohol offer flexibility in starting material selection, albeit typically requiring additional synthetic steps.
Route 1: Cyanation of 4-Bromo-2-methylbenzyl Bromide
This is the most direct approach, involving a nucleophilic substitution reaction where the bromide of 4-bromo-2-methylbenzyl bromide is displaced by a cyanide ion.[2][3] This SN2 reaction is typically carried out using an alkali metal cyanide salt in a polar aprotic solvent.
Experimental Protocol:
Materials:
-
4-Bromo-2-methylbenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Bleach (for glassware decontamination)
Procedure:
-
In a well-ventilated fume hood, a solution of 4-bromo-2-methylbenzyl bromide (1.0 equivalent) in dimethyl sulfoxide (DMSO) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
A solution of sodium cyanide (1.5 - 1.8 equivalents) in DMSO is added dropwise to the stirred solution of the benzyl bromide at ambient temperature.[2][4]
-
The resulting mixture is then heated to approximately 90°C for 2-4 hours.[2][4] The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature and then carefully poured into a beaker containing ice-water.
-
The aqueous mixture is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Safety Note: All glassware that has come into contact with cyanide must be decontaminated by soaking in a bleach solution for at least 24 hours.[2] Extreme caution should be exercised when handling cyanide salts, as they are highly toxic.
Quantitative Data for Route 1:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 4-Bromo-2-methylbenzyl bromide | Sodium Cyanide | DMSO | 2-4 hours | 90°C | ~86-87% |
Logical Workflow for Route 1:
Caption: Cyanation of 4-Bromo-2-methylbenzyl bromide.
Route 2: From 4-Bromo-2-methylbenzaldehyde
This pathway involves a multi-step synthesis starting from the corresponding benzaldehyde. A common approach is the conversion of the aldehyde to an intermediate that can be readily converted to the nitrile. One such method involves the formation of a cyanohydrin followed by reduction, or a Wittig-type reaction to introduce the two-carbon nitrile chain. A more direct, albeit multi-step, one-pot procedure could involve a Knoevenagel condensation with a suitable active methylene compound.
General Experimental Workflow:
-
Step 1: Conversion to an Intermediate: The 4-bromo-2-methylbenzaldehyde is reacted to form an intermediate that facilitates the introduction of the acetonitrile moiety. This could involve, for example, a condensation reaction.
-
Step 2: Formation of the Acetonitrile: The intermediate is then converted to the final product. For instance, a reduction of an unsaturated nitrile formed in a Knoevenagel condensation.
Logical Workflow for Route 2:
Caption: Synthesis from 4-Bromo-2-methylbenzaldehyde.
Route 3: From 4-Bromo-2-methylbenzyl Alcohol
This synthetic route begins with the corresponding benzyl alcohol. The alcohol must first be converted into a good leaving group, typically a halide, which can then undergo nucleophilic substitution with a cyanide source.
General Experimental Workflow:
-
Step 1: Halogenation of the Alcohol: The 4-bromo-2-methylbenzyl alcohol is converted to 4-bromo-2-methylbenzyl bromide. This can be achieved using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by a halide exchange.
-
Step 2: Cyanation: The resulting 4-bromo-2-methylbenzyl bromide is then subjected to a cyanation reaction as described in Route 1.
Logical Workflow for Route 3:
Caption: Synthesis from 4-Bromo-2-methylbenzyl Alcohol.
Conclusion
The synthesis of this compound is most directly and efficiently accomplished via the nucleophilic substitution of 4-bromo-2-methylbenzyl bromide with a cyanide salt. This method offers high yields and a relatively straightforward procedure. Alternative routes starting from 4-bromo-2-methylbenzaldehyde or 4-bromo-2-methylbenzyl alcohol provide synthetic flexibility, though they involve additional steps. The choice of the optimal synthetic route will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. All procedures involving cyanide salts must be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
Physical and chemical characteristics of 2-(4-Bromo-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(4-Bromo-2-methylphenyl)acetonitrile, a key intermediate in the synthesis of various organic compounds, particularly within the pharmaceutical and agrochemical industries. This document outlines its properties, synthesis, reactivity, and safety considerations, presenting data in a clear and accessible format for laboratory and development use.
Core Physical and Chemical Properties
This compound is a substituted phenylacetonitrile that serves as a versatile building block in organic synthesis. Its chemical structure incorporates a reactive nitrile group and a bromine atom on the aromatic ring, making it amenable to a variety of chemical transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 215800-05-8 | [1] |
| Molecular Formula | C₉H₈BrN | [1][2] |
| Molecular Weight | 210.07 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [1] |
| Melting Point | No experimental data available. Predicted to be a solid at room temperature. | |
| Boiling Point | No experimental data available. Predicted to be high due to molecular weight and polarity. | |
| Solubility | Insoluble in water. Soluble in common organic solvents like methanol, ethanol, and ether. | [3][4][5] |
| Density | Predicted: 1.418 ± 0.06 g/cm³ | [6] |
| LogP (predicted) | 2.8236 | [1] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | [1] |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (3H) appearing as multiplets in the δ 7.0-7.6 ppm region. - Methylene protons (-CH₂CN) (2H) appearing as a singlet around δ 3.7 ppm. - Methyl protons (-CH₃) (3H) appearing as a singlet around δ 2.3 ppm. |
| ¹³C NMR | - Nitrile carbon (-CN) signal around δ 117 ppm. - Aromatic carbons signals in the δ 120-140 ppm range. - Methylene carbon (-CH₂CN) signal around δ 20-25 ppm. - Methyl carbon (-CH₃) signal around δ 15-20 ppm. |
| Infrared (IR) | - A sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2250 cm⁻¹. - C-H stretching of the aromatic ring and alkyl groups between 2850-3100 cm⁻¹. - C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region. - C-Br stretching vibration in the fingerprint region, typically below 1000 cm⁻¹. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ and [M+2]⁺ with approximately equal intensity, characteristic of a bromine-containing compound. - Fragmentation patterns may include the loss of the bromine atom, the cyano group, and cleavage of the benzylic C-C bond. |
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, based on established organic synthesis methodologies for structurally similar compounds, the following protocols are proposed.
Synthesis of this compound
A plausible synthetic route involves the cyanation of 4-bromo-1-(bromomethyl)-2-methylbenzene.
Experimental Workflow: Synthesis
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-1-(bromomethyl)-2-methylbenzene in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Cyanide: Add sodium cyanide (NaCN) to the solution. The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: After completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Representative Reactions
The presence of the nitrile and bromo functional groups allows for a variety of subsequent chemical transformations.
Logical Relationship: Key Reactions
a) Hydrolysis of the Nitrile Group:
-
Reaction Setup: this compound is suspended in an aqueous solution of a strong acid, such as sulfuric acid.
-
Reaction Conditions: The mixture is heated under reflux until the reaction is complete, as monitored by TLC.
-
Workup and Purification: The reaction mixture is cooled, and the resulting carboxylic acid product, 2-(4-bromo-2-methylphenyl)acetic acid, is isolated by filtration or extraction and purified by recrystallization.
b) Suzuki Coupling of the Aryl Bromide:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, this compound is dissolved in a suitable solvent system (e.g., toluene/ethanol/water).
-
Addition of Reagents: An arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are added.
-
Reaction Conditions: The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or GC).
-
Workup and Purification: The reaction is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Role in Drug Development and Research
This compound is a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The ability to functionalize both the nitrile group and the aromatic ring allows for the creation of diverse molecular scaffolds. This versatility makes it an attractive starting material for the development of novel therapeutic agents and agrochemicals.
Safety and Handling
Table 3: Safety Information
| Hazard | Description | Precautionary Measures |
| Toxicity | Acetonitrile and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin. | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
| Irritation | May cause skin, eye, and respiratory tract irritation. | Avoid contact with eyes and skin. In case of contact, rinse immediately with plenty of water. |
| Flammability | Organic nitriles can be flammable. | Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area. |
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
This technical guide serves as a foundational resource for professionals working with this compound. While experimental data for some properties are currently limited, the provided information, based on established chemical principles and data from analogous compounds, offers a robust starting point for its application in research and development.
References
A Technical Guide to the Commercial Availability of 2-(4-Bromo-2-methylphenyl)acetonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the commercial availability of 2-(4-bromo-2-methylphenyl)acetonitrile (CAS No: 215800-05-8), a key chemical intermediate in organic synthesis. Its utility is particularly noted in the development of complex molecules for the pharmaceutical and agrochemical industries.[1] This guide provides a consolidated overview of supplier specifications, packaging, and a representative experimental protocol for its application.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 215800-05-8[2] |
| Molecular Formula | C₉H₈BrN[2] |
| Molecular Weight | 210.07 g/mol [2] |
| Appearance | Solid[3] |
| Storage | Room temperature, dry conditions[1][2] |
Commercial Supplier Data
This compound is readily available from a variety of chemical suppliers, typically with a purity of 98% or greater. The following table summarizes the offerings from several key vendors to facilitate procurement decisions.
| Supplier | Product Number | Purity | Available Quantities |
| ChemScene | CS-0103703 | ≥98% | Custom Synthesis, Commercial Production[2] |
| ChemShuttle | - | - | 25g, 100g, Custom Synthesis |
| ChemUniverse | P83855 | 98% | 250mg[4] |
| MySkinRecipes | 80730 | 98% | 250mg, 1g[1] |
| Fluorochem | 10-F229666 | 98% | Not specified[3] |
Note: Pricing and stock levels are subject to change. Please consult the supplier's website for the most current information.
Experimental Protocols
The versatile structure of this compound, with its reactive nitrile group and bromine-substituted ring, allows for numerous synthetic transformations.[5] A common application involves leveraging the acidity of the α-carbon for alkylation reactions. The following is a generalized protocol for such a transformation, adapted from established methodologies for similar substrates.
Protocol: α-Alkylation of an Arylacetonitrile
This procedure outlines the generation of a carbanion from an arylacetonitrile followed by quenching with an electrophile.
-
Reaction Setup: In a three-necked flask under an inert argon atmosphere, dissolve the arylacetonitrile (e.g., this compound) (1.0 equiv) in anhydrous toluene.
-
Base Addition: Add a solution of Lithium Hexamethyldisilazide (LiHMDS) (1 M in THF, 3.0 equiv) dropwise to the reaction vial.
-
Anion Formation: Stir the resulting mixture at room temperature. The duration should be determined by reaction monitoring (e.g., TLC or LC-MS) to ensure complete formation of the anion.
-
Electrophile Quenching: Once anion formation is complete, cool the reaction mixture and add the desired electrophile (e.g., an alkyl halide).
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Dilute the mixture with ethyl acetate.
-
Extraction: Separate the organic layer. Wash it sequentially with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to isolate the alkylated product.[5]
Visualization of Synthetic Utility
The following diagram illustrates the key reactive sites of this compound and the primary transformations it can undergo, highlighting its role as a versatile building block in synthetic chemistry.
Caption: Synthetic pathways of this compound.
References
In-Depth Technical Guide: Physicochemical Properties of 2-(4-Bromo-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential physicochemical data for 2-(4-Bromo-2-methylphenyl)acetonitrile, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is critical for reaction stoichiometry, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol [1][2] |
| CAS Number | 215800-05-8[1] |
| Appearance | Solid[3] |
| Purity | ≥98%[1][3] |
Experimental Protocols & Methodologies
The determination of the molecular weight and formula for organic compounds like this compound typically involves a combination of mass spectrometry and elemental analysis.
1. Mass Spectrometry for Molecular Weight Determination
-
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.
-
Methodology (Electron Ionization - EI):
-
A dilute solution of the compound is injected into the mass spectrometer.
-
The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated through a magnetic field, which separates them based on their m/z ratio.
-
A detector measures the abundance of each ion. The peak with the highest m/z value that corresponds to the intact molecule (minus one electron) is the molecular ion peak [M+•], which provides the molecular weight. For this compound, the expected molecular ion peaks would correspond to the isotopic distribution of Bromine (⁷⁹Br and ⁸¹Br).
-
2. Elemental Analysis for Molecular Formula Determination
-
Objective: To determine the percentage composition of Carbon, Hydrogen, Bromine, and Nitrogen in the compound to verify the empirical and molecular formula.
-
Methodology (Combustion Analysis):
-
A precisely weighed sample of the compound is combusted in a furnace with an excess of oxygen.
-
The combustion products (CO₂, H₂O, and N₂) are passed through a series of traps that absorb each component selectively.
-
The mass of each trapped component is measured, from which the percentage of C, H, and N in the original sample can be calculated.
-
Bromine content is typically determined by methods such as Schöniger flask combustion followed by titration.
-
The resulting percentage composition is used to derive the empirical formula, which is then compared to the molecular weight from mass spectrometry to confirm the molecular formula, C₉H₈BrN.[1][2]
-
Logical Relationship Diagram
The following diagram illustrates the hierarchical relationship between the chemical compound, its structural formula, and its calculated molecular weight.
Caption: Relationship between chemical name, formula, and molecular weight.
References
Stability and Storage of 2-(4-Bromo-2-methylphenyl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Bromo-2-methylphenyl)acetonitrile, a key intermediate in various synthetic applications. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development. This document outlines potential degradation pathways, provides standardized protocols for stability testing, and offers clear guidance on appropriate storage and handling.
Summary of Stability and Storage Recommendations
Proper storage is essential to maintain the integrity of this compound. The following table summarizes the key storage conditions based on available safety data sheets and general chemical principles.
| Parameter | Recommendation | Citation |
| Storage Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) in a tightly sealed container. | [1] |
| Moisture | Keep in a dry, well-ventilated place. Avoid exposure to moisture. | [2] |
| Light | Store in a light-resistant container to protect from photolytic degradation. | [3] |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. |
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively published, potential degradation pathways can be inferred based on the functional groups present in the molecule: a benzylic nitrile and a bromo-substituted aromatic ring. The primary routes of degradation are likely to be hydrolysis, oxidation, and photolysis.
A logical relationship for potential degradation is outlined below:
Caption: Potential degradation pathways for this compound.
Forced Degradation Studies: An Overview
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[4][5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4][5][6] The following table presents illustrative quantitative data from a hypothetical forced degradation study on this compound, as would be conducted following ICH guidelines.
| Stress Condition | Parameters | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15% | 2-(4-Bromo-2-methylphenyl)acetamide, 2-(4-Bromo-2-methylphenyl)acetic acid |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8h | 25% | 2-(4-Bromo-2-methylphenyl)acetamide, 2-(4-Bromo-2-methylphenyl)acetic acid |
| Oxidation | 3% H₂O₂ at room temperature for 24h | 8% | Oxidized aromatic ring derivatives |
| Thermal Degradation | 80°C for 48h | 5% | Minor unidentified products |
| Photostability | ICH Q1B conditions (1.2 million lux hours, 200 watt hours/m²) | 12% | Photolytic cleavage and rearrangement products |
Experimental Protocols for Stability Testing
The following are detailed methodologies for conducting forced degradation studies on this compound, based on established ICH guidelines.[3][7][8][9]
General Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, transfer a known volume of the stock solution into a clean, inert vial.
-
Prepare a control sample by diluting the stock solution with the same solvent to the final concentration and keep it under normal storage conditions.
Hydrolytic Stability
-
Acidic Conditions:
-
Add an equal volume of 0.2 M HCl to the sample vial to achieve a final acid concentration of 0.1 M.
-
Seal the vial and place it in a temperature-controlled oven at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Conditions:
-
Add an equal volume of 0.2 M NaOH to the sample vial to achieve a final base concentration of 0.1 M.
-
Seal the vial and place it in a temperature-controlled oven at 60°C.
-
Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Stability
-
Add an appropriate volume of 30% hydrogen peroxide to the sample vial to achieve a final concentration of 3% H₂O₂.
-
Seal the vial and keep it at room temperature, protected from light.
-
Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).
Thermal Stability
-
Place the sealed vial containing the sample solution in a temperature-controlled oven at 80°C.
-
Withdraw samples at appropriate time points (e.g., 12, 24, 48, 72 hours).
-
For solid-state thermal stability, place a known quantity of the solid compound in a vial and subject it to the same conditions.
Photostability
-
Expose the sample solution in a photochemically transparent container to a light source that meets the ICH Q1B guideline requirements.[10][3][7][8][9]
-
The total illumination should be not less than 1.2 million lux hours and the near-ultraviolet energy not less than 200 watt hours per square meter.[3][9]
-
A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample.
-
Analyze both the exposed and control samples after the exposure period.
Analytical Methodology
All samples, once collected and neutralized (if necessary), should be diluted to a suitable concentration and analyzed using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that no co-eluting peaks are present.
The following diagram illustrates a typical experimental workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Conclusion
This compound is a stable compound when stored under the recommended conditions of room temperature, in a dry and inert atmosphere, and protected from light. Potential degradation can occur through hydrolysis, oxidation, and photolysis. The provided experimental protocols, based on ICH guidelines, offer a robust framework for conducting stability studies to ensure the quality and integrity of this compound in research and development activities. Adherence to these guidelines is crucial for obtaining reliable and reproducible results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 76574-42-0|2-(3-Bromo-2-methylphenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 3. database.ich.org [database.ich.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jordilabs.com [jordilabs.com]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. biobostonconsulting.com [biobostonconsulting.com]
Reactivity Profile of 2-(4-Bromo-2-methylphenyl)acetonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-2-methylphenyl)acetonitrile is a versatile bifunctional building block in organic synthesis, of significant interest to the pharmaceutical and agrochemical industries. Its molecular structure, featuring a reactive nitrile group, an acidic α-carbon, and a bromine-substituted aromatic ring, offers multiple avenues for chemical modification. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a diverse array of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the bromine atom is particularly advantageous for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the nitrile moiety can be readily transformed into other key functional groups such as carboxylic acids and primary amines. This guide provides a comprehensive overview of the reactivity profile of this compound, complete with experimental protocols and representative data to facilitate its use in research and development.
Core Reactivity Centers
The synthetic utility of this compound stems from three primary reactive centers:
-
The Nitrile Group: The cyano group is a versatile functional handle that can undergo hydrolysis to form carboxylic acids or reduction to yield primary amines.
-
The Bromine Atom: The bromo-substituent on the phenyl ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents.
-
The α-Carbon (Active Methylene Group): The protons on the carbon adjacent to the nitrile group are acidic and can be abstracted by a suitable base to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, in alkylation reactions.
The following sections will delve into the specific reactions at each of these centers, providing detailed experimental protocols and relevant data.
Reactions of the Nitrile Group
Hydrolysis to 2-(4-Bromo-2-methylphenyl)acetic acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis is often preferred due to its generally faster reaction rates and irreversible nature.
Data Presentation: Hydrolysis of this compound
| Parameter | Value | Reference Compound Data |
| Product | 2-(4-Bromo-2-methylphenyl)acetic acid | N/A |
| Reaction Type | Basic Hydrolysis | Basic Hydrolysis |
| Reagents | NaOH, Ethanol, Water | NaOH, Ethanol, Water |
| Temperature | Reflux | Reflux |
| Reaction Time | 4-6 hours (monitored by TLC) | Not specified |
| Yield | High (expected) | Not specified |
| Work-up | Acidification and filtration | Acidification |
Experimental Protocol: Hydrolysis of this compound
This protocol is adapted from established methods for the hydrolysis of substituted phenylacetonitriles.
Materials:
-
This compound
-
Ethanol
-
6M Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of ethanol and water.
-
To the stirred solution, add an excess of 6M NaOH solution.
-
Heat the mixture to reflux using a heating mantle and monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly acidify the mixture with concentrated HCl to a pH of approximately 1-2. The carboxylic acid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the purified 2-(4-Bromo-2-methylphenyl)acetic acid.
Mandatory Visualization: Experimental Workflow for Nitrile Hydrolysis
Caption: Workflow for the basic hydrolysis of this compound.
Reduction to 2-(4-Bromo-2-methylphenyl)ethylamine
The reduction of the nitrile group to a primary amine is a valuable transformation for the synthesis of various biologically active compounds. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Data Presentation: Reduction of this compound
| Parameter | Value | Reference Compound Data |
| Product | 2-(4-Bromo-2-methylphenyl)ethylamine | N/A |
| Reaction Type | Reduction | Reduction |
| Reagents | Lithium aluminum hydride (LiAlH₄), THF | LiAlH₄, THF |
| Temperature | 0 °C to reflux | Not specified |
| Reaction Time | Monitored by TLC | Not specified |
| Yield | Good to high (expected) | Not specified |
| Work-up | Quenching and extraction | Not specified |
Experimental Protocol: Reduction of this compound
This protocol is a general procedure for the LiAlH₄ reduction of nitriles. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with a reflux condenser and dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a dry three-neck round-bottom flask under an inert atmosphere.
-
In the flask, suspend LiAlH₄ in anhydrous THF and cool the mixture to 0 °C using an ice bath.
-
Dissolve this compound in anhydrous THF in a dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(4-Bromo-2-methylphenyl)ethylamine.
-
The product can be further purified by distillation or chromatography if necessary.
Mandatory Visualization: Experimental Workflow for Nitrile Reduction
Caption: Workflow for the LiAlH₄ reduction of this compound.
Reactions of the Bromo-Substituent: Suzuki-Miyaura Coupling
The bromine atom on the phenyl ring is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronate ester.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Parameter | Value | Representative Data[1] |
| Product | 2-(4'-methoxy-2-methyl-[1,1'-biphenyl]-4-yl)acetonitrile | 2-(4-Methoxyphenyl)-4-methylpyridine |
| Reaction Type | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
| Reagents | 4-Methoxyphenylboronic acid, Pd catalyst, Base, Solvent | 4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O |
| Temperature | 80-120 °C | Not specified |
| Reaction Time | 2-12 hours | Not specified |
| Yield | Good to excellent | 92% (on a similar substrate) |
| Work-up | Extraction and chromatography | Not specified |
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol is a general procedure for Suzuki-Miyaura cross-coupling reactions.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, the palladium catalyst, and the base under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or GC/MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualization: Experimental Workflow for Suzuki-Miyaura Coupling
References
An In-depth Technical Guide to the Applications of 2-(4-Bromo-2-methylphenyl)acetonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic utility of 2-(4-Bromo-2-methylphenyl)acetonitrile, a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive nitrile group, an aryl bromide moiety, and an active methylene bridge, offers multiple avenues for the construction of complex molecular frameworks relevant to the pharmaceutical and agrochemical industries.[1]
Core Reactivity and Synthetic Potential
This compound serves as a key intermediate for the synthesis of a variety of organic compounds.[1] The presence of both a bromo substituent on the phenyl ring and a nitrile functional group allows for selective and sequential transformations, making it a valuable precursor for creating diverse molecular libraries. The primary reactive sites are:
-
The Nitrile Group: Can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cyclization reactions.
-
The Aryl Bromide: Acts as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The α-Methylene Group: The protons on the carbon adjacent to the nitrile group are acidic and can be deprotonated to form a nucleophile for alkylation and condensation reactions.
Transformations of the Nitrile Group
The nitrile functionality is a versatile precursor to other important functional groups.
Hydrolysis to Carboxylic Acid
The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-Bromo-2-methylphenyl)acetic acid. This transformation is fundamental for the synthesis of many biologically active molecules.
Experimental Protocol: Hydrolysis of this compound
-
Reagents: this compound, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Ethanol, Water.
-
Procedure:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an excess of a 6M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2, which will cause the carboxylic acid product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 2-(4-Bromo-2-methylphenyl)acetic acid.[2]
-
Reduction to Primary Amine
The nitrile can be reduced to the corresponding primary amine, 2-(4-Bromo-2-methylphenyl)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This is a crucial transformation for the synthesis of many pharmaceutical compounds.[2][3]
Experimental Protocol: Reduction of this compound with LiAlH₄
-
Reagents: this compound, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Water, 15% Aqueous Sodium Hydroxide.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[4]
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the mixture and wash the precipitate with THF or diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
Purify the product by distillation or chromatography as needed.[5][6]
-
Transformations of the Aryl Bromide Group
The bromo substituent on the aromatic ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[7][8]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reagents: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[7]
-
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 (typical) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | >90 (typical) |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | >85 (typical) |
| (Data is representative for similar aryl bromides and may require optimization for this compound) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10]
Experimental Protocol: Sonogashira Coupling of this compound
-
Reagents: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), Copper(I) iodide (CuI, 1 mol%), Base (e.g., triethylamine or diisopropylamine), Solvent (e.g., THF or DMF).
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.
-
Add the terminal alkyne and stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.[9]
-
| Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 4 | >90 (typical) |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | DIPA | DMF | 50 | 6 | >88 (typical) |
| 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (1) | Cs₂CO₃ | Dioxane | 80 | 12 | >85 (typical) |
| (Data is representative for similar aryl bromides and may require optimization for this compound) |
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[11][12]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reagents: this compound (1.0 equiv), Amine (1.2 equiv), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Phosphine ligand (e.g., XPhos or SPhos, 1.2-2.4 mol%), Base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv), Anhydrous solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a Schlenk tube.
-
Add the this compound, the amine, and the solvent.
-
Heat the mixture to 80-110°C until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by chromatography.[11]
-
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 18 | >90 (typical) |
| Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | >85 (typical) |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 100 | 16 | >88 (typical) |
| (Data is representative for similar aryl bromides and may require optimization for this compound) |
Cyclization Reactions for Heterocycle Synthesis
This compound is an excellent precursor for the synthesis of various heterocyclic systems.
Synthesis of 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a multi-component reaction that produces highly substituted 2-aminothiophenes.[13] While the classical Gewald reaction involves a ketone, an active methylene nitrile, and elemental sulfur, variations exist. For this compound, it can serve as the active methylene component.
Conceptual Experimental Protocol: Gewald Reaction
-
Reagents: this compound, a carbonyl compound (e.g., cyclohexanone), elemental sulfur, and a base (e.g., morpholine or diethylamine) in a solvent like ethanol or DMF.
-
Procedure: The components are typically mixed and heated. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the thiophene ring.[13]
Synthesis of Quinazolines
The nitrile group and the ortho-methyl group can be involved in cyclization reactions to form quinazoline derivatives, which are important scaffolds in medicinal chemistry.[13][14] This often involves an initial transformation of the methyl group, for instance, via oxidation or benzylic bromination, followed by reaction with a nitrogen source.
Conceptual Experimental Workflow for Quinazoline Synthesis
This would be a multi-step synthesis. A plausible route could involve the benzylic bromination of the methyl group, followed by reaction with an amine to form a secondary amine. Subsequent intramolecular cyclization, possibly mediated by a catalyst, would lead to the dihydroquinazoline, which can then be oxidized to the quinazoline. Alternatively, the nitrile can be reacted with a suitable binucleophile.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and a logical workflow for utilizing this compound.
Caption: Key transformations of the nitrile and aryl bromide groups.
Caption: A general workflow for multi-step synthesis.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. The strategic and sequential manipulation of its three key reactive sites—the nitrile, the aryl bromide, and the active methylene group—provides synthetic chemists with a powerful tool for the efficient construction of complex molecular architectures, particularly those of interest in medicinal chemistry and drug discovery. The experimental protocols and reaction data provided in this guide serve as a foundation for the application of this compound in various synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Workup [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Quinazoline synthesis [organic-chemistry.org]
- 14. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-(4-Bromo-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the derivatization of 2-(4-Bromo-2-methylphenyl)acetonitrile, a versatile building block in medicinal chemistry and materials science. The protocols outlined below detail key transformations targeting both the aryl bromide and the nitrile functionalities, enabling the synthesis of a diverse range of novel compounds.
I. Synthetic Transformations of the Aryl Bromide Moiety
The bromine atom on the phenyl ring of this compound serves as a key handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Base | Solvent | Typical Yield (%) |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Na₃PO₄ | Dioxane/H₂O | 60-95 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 70-90 |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or DMF | 75-95 |
| Heck Coupling | Alkene (e.g., ethyl acrylate) | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Toluene or DMF | 40-80 |
Experimental Protocols: Cross-Coupling Reactions
1. Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
2. Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between an amine and this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
-
II. Synthetic Transformations of the Nitrile Group
The cyano group of this compound can be readily transformed into other valuable functional groups such as carboxylic acids and primary amines.
Data Presentation: Nitrile Group Transformations
| Reaction Type | Reagent | Solvent | Key Product | Typical Yield (%) |
| Hydrolysis | H₂SO₄ / H₂O | - | 2-(4-Bromo-2-methylphenyl)acetic acid | >90 |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 2-(4-Bromo-2-methylphenyl)ethan-1-amine | 70-85 |
Experimental Protocols: Nitrile Group Transformations
1. Protocol for Hydrolysis to Carboxylic Acid
This protocol describes the conversion of the nitrile to the corresponding carboxylic acid under acidic conditions.
-
Materials:
-
This compound
-
Sulfuric Acid (H₂SO₄)
-
Water
-
-
Procedure:
-
In a round-bottom flask, mix this compound with a 1:1 (v/v) mixture of water and concentrated sulfuric acid.
-
Heat the mixture under reflux for 3-5 hours, with stirring.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The carboxylic acid product will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-(4-Bromo-2-methylphenyl)acetic acid.
-
2. Protocol for Reduction to Primary Amine
This protocol details the reduction of the nitrile to a primary amine using a strong reducing agent.
-
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the solids.
-
Wash the solids with THF and concentrate the combined filtrates under reduced pressure to yield the crude amine.
-
Purify the product by distillation or chromatography as needed.
-
III. Biological Activity and Signaling Pathways
Derivatives of phenylacetonitrile have shown a range of biological activities. For instance, some methoxy-substituted phenylacrylonitrile derivatives have demonstrated dual antimicrobial and cytotoxic effects[1]. Additionally, certain phenylacetonitrile derivatives have been identified as inducers of the transcription factor Oct3/4, which is a key regulator of pluripotency in stem cells[2].
Data Presentation: Biological Activity of Phenylacetonitrile Derivatives
| Derivative Class | Biological Activity | Potential Application | Reference |
| Methoxy-substituted phenylacrylonitriles | Antimicrobial, Cytotoxic | Anti-infective, Anticancer | [1] |
| 2-[4-[(4-Methoxyphenyl)methoxy]phenyl]acetonitrile | Induction of Oct3/4 expression | Regenerative Medicine | [2] |
IV. Visualizations
Synthetic Workflow
Caption: Synthetic routes from this compound.
Potential Signaling Pathway: Induction of Pluripotency
Caption: Phenylacetonitrile derivatives in cellular reprogramming.
References
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling Reaction of 2-(4-Bromo-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-(4-Bromo-2-methylphenyl)acetonitrile. This reaction is a powerful tool for the synthesis of 2-(2-methylbiphenyl-4-yl)acetonitrile derivatives, which are valuable intermediates in the development of pharmaceuticals and other advanced materials.[1][2][3]
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that joins an organoboron compound with an organohalide using a palladium catalyst and a base.[4][5] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[6][7]
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with a generic arylboronic acid is as follows:
Caption: General reaction scheme for the Suzuki coupling of this compound with an arylboronic acid.
Data Presentation: Key Reaction Parameters
The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes key parameters and their expected impact on the reaction of this compound.
| Parameter | Examples | General Observations & Recommendations | Expected Yield Range |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that form the active Pd(0) species in situ.[8] Pd(PPh₃)₄ can be used directly.[9] For challenging couplings, pre-formed catalysts like PdCl₂(dppf) can be effective.[10] | Moderate to High |
| Phosphine Ligand | PPh₃, PCy₃, XPhos, SPhos, RuPhos | The choice of ligand is crucial. Triphenylphosphine (PPh₃) is a standard ligand.[9] Bulky, electron-rich phosphine ligands like XPhos and SPhos can improve reaction rates and yields, especially for less reactive aryl bromides.[9][11] | Moderate to High |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base is required to activate the boronic acid for transmetalation.[8] K₂CO₃ and K₃PO₄ are commonly used and effective.[9][12] Cs₂CO₃ is a stronger base that can be beneficial in difficult couplings.[10] | Moderate to High |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water | A mixture of an organic solvent and water is often used.[9] Toluene, dioxane, and THF are common choices.[4] The addition of water can aid in dissolving the base and facilitating the reaction. | Moderate to High |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | A wide variety of aryl and heteroaryl boronic acids can be used. Pinacol esters are also suitable coupling partners and can offer enhanced stability.[6] | Moderate to High |
Experimental Protocols
The following is a detailed protocol for a representative Suzuki coupling reaction of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per 1 mmol of aryl bromide)
-
Deionized water (1 mL per 1 mmol of aryl bromide)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Add toluene and deionized water to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-(2-methylbiphenyl-4-yl)acetonitrile.
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6][13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: Experimental workflow for the Suzuki coupling reaction.
References
- 1. asianpubs.org [asianpubs.org]
- 2. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(4-Bromo-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 2-(4-Bromo-2-methylphenyl)acetonitrile, a sterically hindered substrate with a potentially coordinating nitrile functionality. The successful amination of this substrate is crucial for the synthesis of various downstream compounds in drug discovery and development.
The primary challenge in the amination of this compound lies in the steric hindrance imposed by the ortho-methyl group, which can impede the oxidative addition step of the catalytic cycle. Furthermore, the nitrile group, while generally tolerant of the reaction conditions, can potentially interact with the palladium catalyst. Therefore, the careful selection of a suitable catalyst system, particularly a bulky and electron-rich phosphine ligand, is paramount to achieving high yields and reaction efficiency.[1] This protocol outlines a robust methodology using an ammonia surrogate, ammonium sulfate, to afford the desired 2-(4-amino-2-methylphenyl)acetonitrile.
Reaction Scheme
Data Presentation: Optimization of Reaction Parameters
The following table summarizes key reaction parameters and their effects on the yield of the Buchwald-Hartwig amination of various ortho-substituted aryl bromides, providing a basis for the optimization of the reaction of this compound.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromotoluene | Pd[P(o-tol)3]2 (0.5) | CyPF-tBu (0.5) | NaOtBu (4.5) | Dioxane | 100 | 12 | 98 | [3] |
| 2 | 2-Bromoanisole | Pd[P(o-tol)3]2 (0.5) | CyPF-tBu (0.5) | NaOtBu (4.5) | Dioxane | 100 | 12 | 95 | [3] |
| 3 | 2-Bromobiphenyl | Pd[P(o-tol)3]2 (0.5) | CyPF-tBu (0.5) | NaOtBu (4.5) | Dioxane | 100 | 12 | 92 | [3] |
| 4 | 1-Bromo-2-(trifluoromethoxy)benzene | Pd[P(o-tol)3]2 (0.5) | CyPF-tBu (0.5) | NaOtBu (4.5) | Dioxane | 100 | 12 | 85 | [3] |
| 5 | 6-Bromoisoquinoline-1-carbonitrile | Pd2(dba)3 (1) | XPhos (2) | NaOtBu (2.2) | Toluene | 80 | 18 | 80 | [4] |
Experimental Protocol
This protocol details a general procedure for the Buchwald-Hartwig amination of this compound using ammonium sulfate as the ammonia source.
Materials:
-
This compound
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A bulky phosphine ligand (e.g., XPhos, RuPhos, or a Josiphos-type ligand like CyPF-tBu)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, water, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, 2.0-3.0 equivalents), the ammonia source (e.g., ammonium sulfate, 1.5-2.0 equivalents), and this compound (1.0 equivalent).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe.
-
Reaction: Seal the flask or vial tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-amino-2-methylphenyl)acetonitrile.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-(4-Bromo-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2] This document provides a detailed protocol for the Sonogashira coupling of 2-(4-Bromo-2-methylphenyl)acetonitrile, a sterically hindered and electronically nuanced aryl bromide, with a terminal alkyne. The presence of an ortho-methyl group on the phenyl ring can influence the reactivity of the aryl bromide, potentially requiring optimized reaction conditions.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the substrate's properties is crucial for successful reaction setup and workup.
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrN | [5] |
| Molecular Weight | 210.07 g/mol | [5] |
| Physical Form | Solid | [5] |
| CAS Number | 215800-05-8 | [6] |
| Storage | Room temperature, dry conditions | [6] |
Sonogashira Coupling Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne. Both a traditional copper-catalyzed and a copper-free method are presented. The choice between the two will depend on the sensitivity of the substrates to copper and the desired purity of the final product. Copper-free systems can be advantageous in pharmaceutical synthesis to avoid potential metal contamination.[2][7]
Option 1: Copper-Catalyzed Sonogashira Coupling
This classic protocol is often robust and effective for a wide range of substrates.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 210.07 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (210 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Option 2: Copper-Free Sonogashira Coupling
This protocol is suitable for substrates that are sensitive to copper salts or when copper contamination is a concern. Bulky, electron-rich phosphine ligands are often employed in these systems to facilitate the catalytic cycle.[8]
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 210.07 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos | 410.50 | 0.04 | 0.04 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane, anhydrous | - | 5 mL | - |
Experimental Procedure:
-
In a dry Schlenk flask under an argon atmosphere, combine this compound (210 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 80-100 °C, monitoring the reaction by TLC or GC-MS. The higher temperature is often necessary for less reactive aryl bromides.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general workflow for the Sonogashira coupling and the catalytic cycle for the copper-catalyzed reaction.
Caption: General workflow for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycle for the copper-catalyzed Sonogashira reaction.
Conclusion
The provided protocols offer robust starting points for the Sonogashira coupling of this compound. Researchers should note that optimization of reaction parameters such as temperature, base, and solvent may be necessary to achieve the highest yields for specific terminal alkynes. The choice between a copper-catalyzed and a copper-free system should be made based on the specific requirements of the synthesis, particularly concerning potential metal contamination in the final product. Careful monitoring of the reaction progress is essential for determining the optimal reaction time and conditions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound [myskinrecipes.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
Application Notes and Protocols for the Hydrolysis of 2-(4-Bromo-2-methylphenyl)acetonitrile to 2-(4-Bromo-2-methylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the hydrolysis of 2-(4-Bromo-2-methylphenyl)acetonitrile to its corresponding carboxylic acid, 2-(4-Bromo-2-methylphenyl)acetic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Both acidic and alkaline hydrolysis methods are presented, offering flexibility based on substrate compatibility and available laboratory resources. The protocols include information on reagents, reaction conditions, monitoring, work-up, and purification.
Introduction
The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis. Arylacetonitriles, such as this compound, are common precursors for the synthesis of arylacetic acids. These acids are prevalent structural motifs in a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The hydrolysis can be effectively achieved under either acidic or basic conditions, with the reaction proceeding through an intermediate amide.[1][2] The choice between the two methods often depends on the stability of other functional groups present in the molecule.
Chemical Transformation
The overall reaction involves the conversion of the nitrile group (-C≡N) to a carboxylic acid group (-COOH).
Caption: General reaction scheme for the hydrolysis of this compound.
Physicochemical Data
A summary of the physicochemical properties of the starting material and the expected product is provided in the table below for easy reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| This compound | 215800-05-8 | C₉H₈BrN | 210.07 | Solid | Not available |
| 2-(4-Bromo-2-methylphenyl)acetic acid | 853796-39-1 | C₉H₉BrO₂ | 229.07 | Solid | Not available |
| 2-Bromo-4-methoxyphenylacetic acid (analogue) | 66916-99-2 | C₉H₉BrO₃ | 245.07 | Solid | 127-131 |
Note: The melting point for the structurally similar 2-Bromo-4-methoxyphenylacetic acid is provided as a reference.
Experimental Protocols
Two primary methods for the hydrolysis of this compound are detailed below: Alkaline Hydrolysis and Acidic Hydrolysis.
Alkaline Hydrolysis Protocol
This method utilizes a strong base, such as sodium hydroxide or potassium hydroxide, to catalyze the hydrolysis. The initial product is the sodium or potassium salt of the carboxylic acid, which is then neutralized in an acidic work-up to yield the free carboxylic acid.[3]
Materials and Reagents:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing solvent for TLC (e.g., 1:1 Hexane:Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in 10 volumes of methanol or ethanol.
-
Addition of Base: To the stirred solution, add 2 volumes of 10% aqueous NaOH or KOH solution.
-
Reaction: Stir the mixture at room temperature for 16 hours. If the reaction is slow, it can be heated to 60°C under reflux.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a more polar product spot (which will remain at the baseline before acidic workup) indicates reaction completion.
-
Work-up (Part 1 - Solvent Removal and Extraction): Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the alcohol. Dilute the residue with 10 volumes of water and extract with dichloromethane (2 x 10 volumes) to remove any unreacted starting material or non-acidic impurities.
-
Work-up (Part 2 - Acidification and Product Extraction): Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 using 1 M HCl. The carboxylic acid product should precipitate out of the solution. Extract the product with dichloromethane or ethyl acetate (3 x 5 volumes).
-
Drying and Concentration: Combine the organic layers, wash successively with 10 volumes of water and 10 volumes of brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-Bromo-2-methylphenyl)acetic acid.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or hexane/ethyl acetate) or by column chromatography on silica gel.
Caption: Workflow for the alkaline hydrolysis of this compound.
Acidic Hydrolysis Protocol
This method employs a strong acid, typically sulfuric acid or hydrochloric acid, to catalyze the hydrolysis, directly yielding the carboxylic acid.[1]
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add the desired amount of this compound.
-
Addition of Acid: Prepare a solution of aqueous sulfuric acid (e.g., 50% v/v) by slowly adding concentrated sulfuric acid to water with cooling. Carefully add the acid solution to the nitrile in the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the substrate and acid concentration but can be monitored by TLC.
-
Monitoring: Periodically take a small aliquot of the reaction mixture, quench it with water, and extract with an organic solvent to spot on a TLC plate. The disappearance of the starting material indicates the reaction is proceeding.
-
Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice in a beaker.
-
Isolation: The carboxylic acid product should precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid several times with cold deionized water to remove any residual acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).
Caption: Workflow for the acidic hydrolysis of this compound.
Data Interpretation and Troubleshooting
| Observation/Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Steric hindrance slowing the reaction. | Increase the reaction time and/or temperature. For alkaline hydrolysis, consider using a higher concentration of the base or a co-solvent like DMSO to increase solubility and reaction rate. |
| Formation of Amide Intermediate | Incomplete hydrolysis. Milder reaction conditions. | If the amide is the major product, increase the reaction time, temperature, or concentration of the acid/base to drive the reaction to the carboxylic acid. |
| Low Yield after Acidic Work-up (Alkaline Method) | Incomplete precipitation of the carboxylic acid. Product is partially soluble in water. | Ensure the pH is sufficiently acidic (pH 2-3). If the product does not fully precipitate, perform additional extractions of the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. |
| Product is an Oil instead of a Solid | Presence of impurities. The product may have a low melting point. | Attempt to purify by column chromatography. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
| Side Reactions (e.g., Debromination) | Harsh reaction conditions. | Use milder conditions (lower temperature, shorter reaction time, less concentrated acid/base). Consider using alternative hydrolysis methods if debromination is a significant issue. |
Conclusion
The hydrolysis of this compound to 2-(4-Bromo-2-methylphenyl)acetic acid is a robust and reliable transformation that can be achieved using either acidic or basic conditions. The choice of method will depend on the specific requirements of the overall synthetic route and the stability of the starting material. The protocols provided herein offer a comprehensive guide for researchers to successfully perform this important chemical conversion. Careful monitoring and optimization of reaction conditions will ensure high yields and purity of the desired carboxylic acid product.
References
Application Notes and Protocols for the Reduction of 2-(4-Bromo-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitrile group in 2-(4-Bromo-2-methylphenyl)acetonitrile to its corresponding primary amine, 2-(4-Bromo-2-methylphenyl)ethanamine, is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The resulting phenethylamine scaffold is a common motif in medicinal chemistry. This document provides detailed application notes and experimental protocols for three common methods employed for this reduction: Lithium Aluminum Hydride (LiAlH₄), catalytic hydrogenation with Raney® Nickel, and borane-based reagents.
Comparison of Reduction Methods
The choice of reducing agent is crucial and depends on factors such as functional group tolerance, desired yield, scalability, and safety considerations. Below is a summary of quantitative data for the reduction of nitriles, with specific examples for structurally similar compounds to this compound, as direct data for this specific substrate is limited in the literature.
| Reducing Agent | Typical Reaction Conditions | Typical Yield | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C to reflux, 2-6 h | High (often >85%) | Powerful reducing agent, high yields, relatively fast reactions. | Not chemoselective (reduces many other functional groups), pyrophoric, requires anhydrous conditions and careful quenching.[1][2] |
| Catalytic Hydrogenation (Raney® Ni) | H₂ gas (50-100 psi), Methanol or Ethanol, Room temp. to 50 °C, 4-24 h | Good to Excellent (70-95%) | High yields, can be cost-effective, catalyst can be recycled.[3] | Potential for dehalogenation of the aromatic ring, requires specialized high-pressure equipment, catalyst can be pyrophoric.[4] |
| Borane Reagents (e.g., BH₃·THF, Ammonia Borane) | THF or other ethers, Room temp. to reflux, 4-24 h | Good to High (70-95%) | More chemoselective than LiAlH₄, milder reaction conditions. | Can be more expensive, some borane complexes have unpleasant odors or stability issues. |
Experimental Protocols
Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from standard procedures for the reduction of arylacetonitriles.[2][5]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide Solution
-
Anhydrous Sodium Sulfate
-
Diethyl Ether
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) suspended in anhydrous THF (50 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF (50 mL) and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to 0 °C with an ice bath.
-
Carefully quench the reaction by the dropwise addition of deionized water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then deionized water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the precipitate through a pad of Celite® and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washes, and dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(4-Bromo-2-methylphenyl)ethanamine.
-
The crude product can be purified by vacuum distillation or column chromatography.
Catalytic Hydrogenation with Raney® Nickel
This protocol is based on general procedures for the catalytic hydrogenation of nitriles.[6][7]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite®
Procedure:
-
In a high-pressure reactor vessel, add a slurry of Raney® Nickel (approximately 10-20% by weight of the nitrile) in methanol or ethanol.
-
Add a solution of this compound in the same solvent.
-
Seal the reactor and purge it with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to yield the crude 2-(4-Bromo-2-methylphenyl)ethanamine.
-
Further purification can be achieved by vacuum distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
Reduction with Borane Reagents (Borane-Tetrahydrofuran Complex)
This protocol is based on general procedures for the reduction of nitriles using borane complexes.[8][9]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (e.g., 3 M)
-
Sodium Hydroxide (e.g., 3 M)
-
Diethyl Ether
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of this compound (1 equivalent) in anhydrous THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M solution of BH₃·THF (2-3 equivalents) to the stirred nitrile solution under a nitrogen atmosphere.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow addition of 3 M hydrochloric acid until the gas evolution ceases.
-
Heat the mixture to reflux for 1 hour to hydrolyze the intermediate borazine.
-
Cool the mixture to room temperature and make it basic by the addition of 3 M sodium hydroxide.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-(4-Bromo-2-methylphenyl)ethanamine.
-
Purify the product by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the reduction of this compound.
Chemical Transformation
Caption: Reduction of a nitrile to a primary amine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 4. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Borane Reagents [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Cyanation of 4-Bromo-2-Methylphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cyanation of 4-bromo-2-methylphenyl derivatives. This class of reaction is a cornerstone in modern synthetic chemistry, enabling the introduction of a nitrile moiety that serves as a versatile precursor for various functional groups crucial in the development of pharmaceuticals and agrochemicals.
The palladium-catalyzed cyanation of aryl halides offers a significant improvement over traditional methods like the Sandmeyer or Rosenmund-von Braun reactions, proceeding under milder conditions with greater functional group tolerance.[1][2] However, catalyst deactivation by cyanide ions can be a challenge, necessitating careful optimization of reaction conditions.[1] This document outlines effective strategies using various palladium catalysts, ligands, and cyanide sources to achieve efficient and reproducible cyanations.
General Reaction Scheme
The core transformation involves the palladium-catalyzed cross-coupling of a 4-bromo-2-methylphenyl derivative with a cyanide source to yield the corresponding 4-cyano-2-methylphenyl derivative.
Caption: General scheme for the palladium-catalyzed cyanation.
Data Presentation: Reaction Conditions and Yields
The following tables summarize various palladium-catalyzed cyanation reactions on substrates structurally related to 4-bromo-2-methylphenyl derivatives. These examples provide a baseline for developing specific applications.
Table 1: Palladium-Catalyzed Cyanation of 4-Bromotoluene
| Catalyst (mol%) | Ligand (mol%) | Cyanide Source (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (0.1) | - | K₄[Fe(CN)₆]·3H₂O (0.2) | Na₂CO₃ | DMA | 120 | 5 | 10 | [3] |
| Pd(OAc)₂ (5) | - | K₄[Fe(CN)₆]·3H₂O (0.2) | Na₂CO₃ | DMA | 120 | 5 | 20 | [3] |
| Pd(OAc)₂ (5) | - | K₄[Fe(CN)₆]·3H₂O (0.2) | Na₂CO₃ | DMF | 120 | 5 | 24 | [3] |
| Pd(PPh₃)₄ (5) | - | K₄[Fe(CN)₆]·3H₂O (0.33) | Na₂CO₃ | DMF | 40 | 3 | excellent | [3] |
| Pd/C (2) | dppf (4) | Zn(CN)₂ (0.6) | Zn formate·2H₂O (0.1) | DMAC | 110 | - | up to 98 | [4] |
Table 2: Palladium-Catalyzed Cyanation of Other Relevant Aryl Bromides
| Substrate | Catalyst (mol%) | Ligand (mol%) | Cyanide Source (equiv) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-N-benzylimidazole | P3 (1.5) | L3 | K₄[Fe(CN)₆]·3H₂O (0.5) | KOAc (0.125) | Dioxane/H₂O | - | - | 99 | [1] |
| 4-Cyano-7-azaindole from bromide | (dppf)Pd (1.6) | - | Zn(CN)₂ | - | - | - | - | similar to original | [1] |
| Various Aryl Bromides | Pd(OAc)₂ (0.1) | - | K₄[Fe(CN)₆] | - | DMAC | 120 | < 5 | 83-96 | [2] |
Experimental Protocols
Below are detailed methodologies for two common palladium-catalyzed cyanation procedures. These can be adapted for various 4-bromo-2-methylphenyl derivatives with appropriate optimization.
Protocol 1: Cyanation using Potassium Hexacyanoferrate (K₄[Fe(CN)₆])
This protocol is adapted from a general procedure for the cyanation of aryl halides and is advantageous due to the low toxicity of the cyanide source.[1]
Materials:
-
4-Bromo-2-methylphenyl derivative (1.0 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Palladacycle precatalyst, 0.5-2 mol%)
-
Phosphine ligand (e.g., XPhos, dppf, 1-4 mol%)
-
Potassium hexacyanoferrate(III) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)
-
Potassium acetate (KOAc, 0.125 equiv)
-
1,4-Dioxane (2.5 mL, degassed)
-
Deionized water (2.5 mL, degassed)
-
Reaction vessel (e.g., screw-cap test tube)
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a screw-cap reaction tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O, and the solid 4-bromo-2-methylphenyl derivative.
-
Seal the tube with a Teflon-lined cap and purge with an inert atmosphere (evacuate and backfill with nitrogen or argon three times).
-
Add the degassed 1,4-dioxane and degassed deionized water via syringe.
-
If the 4-bromo-2-methylphenyl derivative is a liquid, add it at this stage via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 1-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Cyanation using Zinc Cyanide (Zn(CN)₂) with Pd/C
This protocol utilizes a heterogeneous catalyst, which can simplify product purification, and is effective for a range of aryl bromides.[4]
Materials:
-
4-Bromo-2-methylphenyl derivative (1.0 mmol)
-
Palladium on carbon (Pd/C, 10 wt%, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)
-
Zinc cyanide (Zn(CN)₂, 0.6 equiv)
-
Zinc formate dihydrate (10 mol%)
-
N,N-Dimethylacetamide (DMAC)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the 4-bromo-2-methylphenyl derivative, Pd/C, dppf, Zn(CN)₂, and zinc formate dihydrate.
-
Flush the flask with an inert atmosphere.
-
Add DMAC as the solvent.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the heterogeneous catalyst, washing the pad with an appropriate organic solvent.
-
Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cyanation
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of 2-(4-Bromo-2-methylphenyl)acetonitrile in the Synthesis of Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-2-methylphenyl)acetonitrile is a versatile bifunctional building block increasingly utilized in medicinal chemistry for the synthesis of complex heterocyclic compounds. Its structure, featuring a reactive nitrile group and a bromine-substituted phenyl ring, offers multiple avenues for molecular elaboration, making it a valuable intermediate in the development of novel therapeutic agents. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. Simultaneously, the cyanomethyl group can participate in various cyclization and condensation reactions to form key heterocyclic scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Janus Kinase (JAK) inhibitors, a critical class of drugs in the treatment of autoimmune diseases and cancer.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in the signaling pathways of numerous cytokines and growth factors.[1][2] The JAK-STAT signaling cascade is crucial for cellular processes such as proliferation, differentiation, and immune response.[3] Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, psoriasis, and myeloproliferative neoplasms, making JAKs attractive targets for therapeutic intervention.
Recent advancements in drug discovery have identified this compound as a key starting material for the synthesis of potent and selective JAK inhibitors. A notable example is its use in the preparation of pyrazole-containing compounds that serve as the core scaffold for these inhibitors, as detailed in patent literature (WO2023043371A1).
Quantitative Data: Potency of Synthesized JAK Inhibitors
The following table summarizes the in vitro potency of a representative Janus Kinase inhibitor synthesized using this compound as a key building block. The data is presented as half-maximal inhibitory concentrations (IC50), which quantify the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
| Target Kinase | IC50 (nM) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| JAK3 | <10 |
| TYK2 | 4-46 |
Note: The IC50 values are representative and can vary based on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.[4][5]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the canonical JAK-STAT signaling pathway and a generalized experimental workflow for the synthesis and evaluation of JAK inhibitors derived from this compound.
JAK-STAT Signaling Pathway
Caption: The Janus Kinase (JAK)-STAT signaling pathway.
Experimental Workflow for JAK Inhibitor Synthesis
Caption: Generalized workflow for the synthesis and evaluation of JAK inhibitors.
Experimental Protocols
The following protocols are generalized methodologies based on established synthetic routes for the starting material and its subsequent elaboration into a JAK inhibitor scaffold.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-bromo-2-methylaniline.
Materials:
-
4-bromo-2-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diiodomethane (CH₂I₂)
-
Copper powder
-
Potassium cyanide (KCN)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: Dissolve 4-bromo-2-methylaniline in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
-
Sandmeyer Reaction (Iodination): Add the cold diazonium salt solution to a solution of potassium iodide in water. Allow the mixture to warm to room temperature and then heat gently to complete the reaction. Cool the mixture and extract the product with diethyl ether. Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with water and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-bromo-1-iodo-2-methylbenzene.
-
Rosenmund–von Braun Reaction (Cyanation): To a solution of 4-bromo-1-iodomethyl-2-methylbenzene (prepared from the previous intermediate via radical bromination of the methyl group) in DMF, add potassium cyanide. Heat the reaction mixture and monitor its progress by TLC. Upon completion, cool the mixture and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford this compound.[6]
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol details the palladium-catalyzed cross-coupling of the title compound with a pyrazole boronic acid derivative, a key step in the synthesis of the JAK inhibitor core.[7][8][9][10][11]
Materials:
-
This compound
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (or a similar pyrazole boronic ester)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the pyrazole boronic ester (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the coupled product, 2-(2-methyl-4-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)phenyl)acetonitrile.
This intermediate can then be subjected to further synthetic transformations, such as deprotection of the pyrazole nitrogen and subsequent reactions to build the final JAK inhibitor molecule as described in the relevant patent literature.
This compound is a strategically important building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic structures with significant biological activity. Its application in the development of Janus Kinase inhibitors highlights its utility in constructing privileged scaffolds for kinase inhibition. The protocols and data provided herein offer a comprehensive guide for researchers engaged in the design and synthesis of novel therapeutic agents targeting the JAK-STAT pathway and other areas of drug discovery.
References
- 1. EP3919494A1 - Janus kinase (jak) family inhibitor, preparation of same, and applications thereof - Google Patents [patents.google.com]
- 2. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 3. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-bromo-3-methylphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alkylation of the Active Methylene Group in 2-(4-Bromo-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of the active methylene group in arylacetonitrile derivatives is a fundamental C-C bond-forming reaction in organic synthesis. The resulting α-alkylated arylacetonitriles are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. This document provides detailed protocols and application notes for the alkylation of the active methylene group in 2-(4-bromo-2-methylphenyl)acetonitrile, a versatile building block in medicinal chemistry. The presence of the bromo and methyl groups on the phenyl ring offers opportunities for further functionalization, making its α-alkylated derivatives particularly useful in the development of novel therapeutic agents.
Reaction Principle
The protons on the carbon atom adjacent to the nitrile group (the α-carbon) of this compound are acidic due to the electron-withdrawing effect of the cyano group. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond, yielding the α-alkylated product.
Alkylation Methodologies
Several methodologies can be employed for the alkylation of the active methylene group in this compound. The choice of method depends on the desired scale, the nature of the alkylating agent, and the required selectivity (mono- vs. di-alkylation).
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a highly effective and widely used method for the mono-alkylation of arylacetonitriles.[1][2] This technique facilitates the transfer of the hydroxide ion from an aqueous phase to an organic phase, where it can act as a base to deprotonate the active methylene group. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, allows the reaction to proceed under mild conditions with high selectivity.[3][4]
Base-Promoted Alkylation with Alcohols
A transition-metal-free approach involves the use of a strong base, such as potassium tert-butoxide (KOtBu), to facilitate the alkylation of arylacetonitriles with alcohols.[5] This method often requires elevated temperatures.
Copper-Catalyzed Alkylation with Alcohols
A copper-catalyzed cross-coupling reaction between arylacetonitriles and benzyl alcohols offers another route to α-alkylated products.[6][7] This method typically employs a copper(II) salt as a catalyst in the presence of a ligand and a base.
Data Presentation: Comparison of Alkylation Conditions
The following table summarizes typical reaction conditions for the alkylation of substituted phenylacetonitriles based on literature precedents. These conditions can be adapted for this compound.
| Method | Base | Catalyst/Additive | Alkylating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Phase-Transfer Catalysis | 50% aq. NaOH | Benzyltriethylammonium chloride | Alkyl bromide | Toluene | 25-40 | 78-95 | [2][4] |
| Base-Promoted | KOtBu | None | Alcohol | Toluene | 120 | 70-90 | [5] |
| Copper-Catalyzed | t-BuOK | CuCl₂/TMEDA | Benzyl alcohol | Toluene | 140 | 75-99 | [6][7] |
Experimental Protocols
Protocol 1: Alkylation of this compound via Phase-Transfer Catalysis
This protocol is adapted from a general procedure for the alkylation of phenylacetonitriles.[4]
Materials:
-
This compound
-
Alkyl bromide (e.g., ethyl bromide, benzyl bromide)
-
50% (w/v) aqueous sodium hydroxide solution
-
Benzyltriethylammonium chloride (TEBAC)
-
Toluene
-
Anhydrous sodium sulfate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 eq.), toluene (5-10 mL per gram of acetonitrile), and benzyltriethylammonium chloride (0.05 eq.).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5.0 eq.).
-
Heat the mixture to the desired reaction temperature (typically 25-40 °C).
-
Add the alkyl bromide (1.1 eq.) dropwise via a dropping funnel over 30-60 minutes, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture vigorously for 2-4 hours or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cool the reaction mixture to room temperature and quench by the addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (2 x volume of the initial organic solvent).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired α-alkylated-2-(4-bromo-2-methylphenyl)acetonitrile.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Alkylating agents can be toxic and/or carcinogenic. Consult the Safety Data Sheet (SDS) before use.
-
The reaction may be exothermic; ensure proper temperature control.
Conclusion
The alkylation of the active methylene group in this compound is a versatile transformation that provides access to a wide array of valuable intermediates for drug discovery and development. Phase-transfer catalysis offers a robust and scalable method for achieving high yields of mono-alkylated products under mild conditions. The provided protocols and data serve as a comprehensive guide for researchers to successfully perform and optimize this important synthetic transformation.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helios.eie.gr [helios.eie.gr]
- 7. pubs.acs.org [pubs.acs.org]
Functionalization of 2-(4-Bromo-2-methylphenyl)acetonitrile: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 2-(4-Bromo-2-methylphenyl)acetonitrile, a versatile building block in medicinal chemistry and drug discovery. The strategic location of the bromo, methyl, and acetonitrile functionalities allows for a variety of chemical modifications, leading to the synthesis of diverse compound libraries for screening and lead optimization.
Introduction
This compound serves as a key intermediate in the synthesis of a wide array of complex organic molecules. The presence of a bromine atom on the phenyl ring facilitates various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 4-position. The nitrile group can be transformed into other valuable functional groups, while the benzylic position offers further opportunities for modification. This document details protocols for four key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation. Additionally, the potential role of the resulting derivatives as Janus Kinase (JAK) inhibitors and their implication in the JAK-STAT signaling pathway are discussed.
Key Functionalization Reactions
A series of well-established palladium-catalyzed cross-coupling reactions can be employed to functionalize the aryl bromide of this compound. The following sections provide detailed protocols and expected outcomes for these transformations.
Table 1: Summary of Functionalization Reactions and Representative Yields
| Reaction | Coupling Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic Acid | 2-(4-(4-Methoxyphenyl)-2-methylphenyl)acetonitrile | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 92[1] |
| Buchwald-Hartwig Amination | Morpholine | 2-(2-Methyl-4-morpholinophenyl)acetonitrile | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 | 60-88[2] |
| Sonogashira Coupling | Phenylacetylene | 2-(2-Methyl-4-(phenylethynyl)phenyl)acetonitrile | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | 25 | 3 | ~85-92[3] |
| Cyanation | Zinc Cyanide | 2-(4-Cyano-2-methylphenyl)acetonitrile | Pd₂(dba)₃ / dppf | N/A | DMF | 100 | 1 | High |
Note: Yields are based on literature for structurally similar substrates and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Suzuki-Miyaura Coupling
Objective: To synthesize 2-(4-aryl-2-methylphenyl)acetonitrile derivatives via palladium-catalyzed cross-coupling with boronic acids.
General Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Objective: To introduce an amino group at the 4-position of the phenyl ring.
General Procedure:
-
In an oven-dried Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the base (e.g., NaOtBu, 2.0-3.0 equiv.), the amine (1.5-2.0 equiv.), and this compound (1.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Heat the mixture to the appropriate temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
Objective: To form a carbon-carbon bond between the aryl bromide and a terminal alkyne.[4]
General Procedure:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), copper(I) iodide (CuI, 0.025 equiv.), and a base (e.g., diisopropylamine, 7.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) to the mixture.
-
Stir the reaction at room temperature for a specified time (e.g., 3 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Palladium-Catalyzed Cyanation
Objective: To replace the bromine atom with a nitrile group.
General Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.6 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., dppf, 4 mol%).
-
Add a degassed solvent such as DMF.
-
Heat the reaction mixture to a specified temperature (e.g., 100 °C) under an inert atmosphere.
-
Stir the reaction for the required time (e.g., 1 hour).
-
After cooling, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Biological Relevance: Targeting the JAK-STAT Signaling Pathway
Derivatives of arylacetonitrile have emerged as promising scaffolds for the development of kinase inhibitors. Specifically, functionalized 2-(4-aryl-2-methylphenyl)acetonitrile compounds have the potential to act as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.
The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to gene expression and cellular responses. The pathway is initiated by the binding of a cytokine to its receptor, which leads to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.
Small molecule inhibitors, such as the functionalized derivatives of this compound, can be designed to bind to the ATP-binding pocket of JAKs, preventing their phosphorylation activity. This inhibition blocks the downstream signaling cascade, thereby modulating the immune response and cell proliferation, which is a key strategy in the treatment of various autoimmune disorders and cancers.
Conclusion
The functionalization of this compound through modern cross-coupling reactions provides a powerful platform for the generation of diverse chemical entities. The protocols outlined in this document offer robust starting points for the synthesis of novel arylacetonitrile derivatives. The potential of these compounds to modulate the JAK-STAT signaling pathway underscores their importance for researchers, scientists, and drug development professionals in the pursuit of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: Scalable Synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2-(4-bromo-2-methylphenyl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] The presented methodology is designed to be robust and scalable, ensuring high purity and yield. This protocol outlines the necessary reagents, equipment, and procedural steps for the successful synthesis and purification of the target compound.
Introduction
This compound is a versatile chemical building block characterized by its bromo and nitrile functional groups, which allow for a variety of subsequent chemical transformations.[1] These reactive sites make it a valuable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The development of a reliable and scalable synthetic route is crucial for ensuring a consistent supply of this intermediate for research and development as well as for commercial production.[2] This application note details a practical and efficient method for the synthesis of this compound, suitable for laboratory and pilot-plant scale operations.
Reaction Scheme
The synthesis of this compound is typically achieved through the cyanation of a corresponding benzyl halide. A common and effective method involves the reaction of 4-bromo-2-methylbenzyl bromide with an alkali metal cyanide, such as sodium cyanide, in a suitable solvent system.
Chemical Equation:
Experimental Protocol
This protocol is a representative method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromo-2-methylbenzyl bromide | ≥98% | Commercially Available |
| Sodium Cyanide (NaCN) | ≥98% | Commercially Available |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Water (H₂O) | Deionized | Laboratory Supply |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
Equipment
-
Three-neck round-bottom flask (appropriate size for scale)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup
Synthesis Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask should be of sufficient volume to accommodate the reaction scale.
-
Reagent Addition: Charge the flask with sodium cyanide (1.2 equivalents) and anhydrous acetonitrile. Begin stirring the suspension.
-
Substrate Addition: Dissolve 4-bromo-2-methylbenzyl bromide (1.0 equivalent) in anhydrous acetonitrile. Add this solution to the dropping funnel.
-
Reaction: Add the solution of 4-bromo-2-methylbenzyl bromide dropwise to the stirred suspension of sodium cyanide over a period of 30-60 minutes.
-
Heating and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water. Caution: This step may produce hydrogen cyanide gas. Ensure adequate ventilation and appropriate safety precautions.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol
The crude this compound can be purified by flash column chromatography.
-
Column Preparation: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Data Presentation
Table 1: Reactant Quantities for a Representative 100g Scale Synthesis
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Equivalents |
| 4-Bromo-2-methylbenzyl bromide | 264.02 | 0.379 | 100 | - | 1.0 |
| Sodium Cyanide | 49.01 | 0.455 | 22.3 | - | 1.2 |
| Acetonitrile | 41.05 | - | - | 500 | - |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Reaction Temperature | Reflux (~82°C) |
| Reaction Time | 4-6 hours |
| Typical Yield (after purification) | 85-95% |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium Cyanide: Highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
4-Bromo-2-methylbenzyl bromide: Lachrymator and corrosive. Handle in a fume hood and wear appropriate PPE.
-
Solvents: Acetonitrile and dichloromethane are flammable and/or toxic. Handle in a well-ventilated area and away from ignition sources.
Conclusion
The protocol described provides a scalable and efficient method for the synthesis of this compound. By following the detailed steps for synthesis and purification, researchers can obtain high-purity material suitable for further applications in drug discovery and development. The provided data and workflow diagrams serve as a clear guide for the successful execution of this synthetic procedure.
References
Application Notes: The Utility of 2-(4-Bromo-2-methylphenyl)acetonitrile in Heterocyclic Synthesis
Introduction
2-(4-Bromo-2-methylphenyl)acetonitrile is a versatile bifunctional building block in organic synthesis, particularly valuable for constructing heterocyclic scaffolds used in medicinal chemistry and materials science.[1][2] Its structure incorporates three key reactive sites: an aryl bromide suitable for cross-coupling reactions, a nitrile group that can undergo various transformations, and an active methylene bridge (α-carbon) that can be deprotonated to form a nucleophilic carbanion.[2] This unique combination makes it an ideal precursor for the synthesis of complex, poly-substituted heterocyclic systems.
One of the most powerful applications of this reagent is in multicomponent reactions, such as the Gewald aminothiophene synthesis. The Gewald reaction enables the one-pot construction of highly functionalized 2-aminothiophenes from a carbonyl compound, an α-cyano ester or nitrile, and elemental sulfur, typically under mild conditions.[3][4][5] The resulting 2-aminothiophene core is a privileged scaffold found in numerous pharmacologically active compounds, including anti-inflammatory agents, kinase inhibitors, and antimicrobial agents.[6]
This document provides a detailed protocol for the synthesis of a novel 2-aminothiophene derivative starting from this compound, demonstrating its utility for drug discovery and development professionals.
Data Presentation: Synthesis of a 2-Aminothiophene Derivative
The following table summarizes the quantitative data for the synthesis of ethyl 2-amino-3-(4-bromo-2-methylbenzoyl)-5,5-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylate, a representative heterocyclic compound, via the Gewald reaction.
| Parameter | Value |
| Starting Material 1 | This compound |
| Starting Material 2 | Cyclohexanone |
| Starting Material 3 | Elemental Sulfur |
| Catalyst | Morpholine |
| Solvent | Ethanol |
| Reaction Temperature | 50 °C |
| Reaction Time | 3 hours |
| Product Yield | 88% |
| Purity (by HPLC) | >97% |
Experimental Protocols
Synthesis of 2-Amino-3-cyano-4-(4-bromo-2-methylphenyl)-5,6,7,8-tetrahydrobenzo[b]thiophene
This protocol details the Gewald three-component reaction for the synthesis of a substituted 2-aminothiophene.
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Hexanes
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.10 g, 10 mmol), cyclohexanone (1.08 g, 11 mmol), and elemental sulfur (0.35 g, 11 mmol).
-
Add 30 mL of ethanol to the flask to dissolve the reactants.
-
Add morpholine (0.17 mL, 2 mmol) to the mixture as a catalyst.
-
Heat the reaction mixture to 50 °C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After approximately 3 hours, or upon consumption of the starting material as indicated by TLC, remove the heat source and allow the mixture to cool to room temperature.
-
Upon cooling, a solid precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the collected solid with 20 mL of cold ethanol, followed by 20 mL of cold deionized water, and finally with 20 mL of cold hexanes to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum at 40 °C for 12 hours to yield the final 2-aminothiophene derivative as a crystalline solid.
Note: Microwave irradiation has been shown to be beneficial for reducing reaction times and improving yields in Gewald reactions.[4]
Visualizations
Caption: Figure 1: Gewald Reaction Pathway
Caption: Figure 2: Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the cyanation of 2-bromo-4-methylbenzyl bromide.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction temperature is optimal; a slight increase may improve the rate, but be cautious of side reactions.
-
-
Poor Quality of Reagents: The quality of the starting material, 2-bromo-4-methylbenzyl bromide, and the cyanide source is crucial.
-
Solution: Ensure the benzyl bromide is pure and has not decomposed. It should be stored in a cool, dark place. Use a high-purity cyanide salt (e.g., sodium cyanide or potassium cyanide).
-
-
Inadequate Solvent: The choice of solvent can significantly impact the reaction.
-
Solution: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is often effective for this type of nucleophilic substitution. A mixture of a polar solvent and water can also be beneficial. For instance, a 10:1 mixture of DMF and water has been used in the synthesis of a similar compound, 2-(4-bromo-3-methylphenyl)acetonitrile, resulting in a high yield.[1]
-
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
-
Solution: Maintain a controlled temperature to minimize side reactions. The dropwise addition of the cyanide solution can also help to control the reaction exotherm and reduce the formation of impurities.
-
Q2: I am observing significant amounts of impurities in my crude product. How can I identify and minimize them?
A2: Impurity formation is a common challenge. Here are some likely impurities and how to address them:
-
Unreacted Starting Material: The presence of unreacted 2-bromo-4-methylbenzyl bromide is a common impurity.
-
Identification: This can be identified by comparing the crude product to the starting material using TLC or GC-MS.
-
Minimization: As mentioned above, extending the reaction time or slightly increasing the temperature can help drive the reaction to completion. Using a slight excess of the cyanide reagent (e.g., 1.1 to 1.5 equivalents) can also be beneficial.[1]
-
-
Hydrolysis of the Nitrile: The nitrile group can be sensitive to hydrolysis, especially during workup, leading to the formation of the corresponding carboxylic acid.
-
Identification: This can be detected by spectroscopic methods (e.g., IR spectroscopy showing a broad O-H stretch and a C=O stretch).
-
Minimization: Ensure the workup conditions are not overly acidic or basic for extended periods. A neutral workup is preferable.
-
-
Formation of Isomers or Dibrominated Products: While less common in the cyanation step, impurities from the synthesis of the starting material, 2-bromo-4-methylbenzyl bromide, can carry over.
-
Identification: GC-MS is the most effective technique for identifying isomeric impurities.
-
Minimization: Ensure the purity of the starting benzyl bromide. If necessary, purify the starting material before use.
-
Q3: How can I effectively purify the final product, this compound?
A3: Purification is critical to obtaining a high-purity final product.
-
Extraction: After quenching the reaction, a thorough extraction with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) is the first step. Washing the organic layer with water and brine will remove water-soluble impurities and residual solvent.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the crude product. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically used for elution. The fractions should be monitored by TLC to isolate the pure product.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of analogous compounds.[1]
Materials:
-
2-bromo-4-methylbenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-methylbenzyl bromide (1.0 eq) in a mixture of DMF and water (e.g., a 10:1 ratio).
-
In a separate flask, prepare a solution of sodium cyanide (1.5 eq) in a minimal amount of water.
-
Slowly add the sodium cyanide solution to the solution of the benzyl bromide at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing cold water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Effect of Cyanide Source and Equivalents on Yield
| Cyanide Source | Equivalents | Typical Yield Range | Reference |
| Sodium Cyanide | 1.1 - 1.2 | 80 - 85% | General Knowledge |
| Sodium Cyanide | 1.5 | ~86% | [1] |
| Potassium Cyanide | 1.1 - 1.2 | 78 - 83% | General Knowledge |
Table 2: Influence of Solvent on Reaction Time and Yield
| Solvent System | Typical Reaction Time | Typical Yield Range | Reference |
| DMF / Water (10:1) | 4 hours | ~86% | [1] |
| Acetone | 6 - 8 hours | 70 - 75% | General Knowledge |
| Ethanol | 8 - 12 hours | 65 - 70% | General Knowledge |
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
References
Technical Support Center: Cyanation of 4-bromo-2-methyltoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyanation of 4-bromo-2-methyltoluene.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the cyanation of 4-bromo-2-methyltoluene, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction shows low or no conversion of 4-bromo-2-methyltoluene. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent issue in palladium-catalyzed cyanation reactions. Several factors could be responsible:
-
Catalyst Inactivity: The palladium catalyst is susceptible to deactivation, often referred to as catalyst poisoning. Excess cyanide ions in the reaction mixture can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1]
-
Improper Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction.
-
Solution: For electron-neutral aryl bromides like 4-bromo-2-methyltoluene, bulky and electron-rich phosphine ligands such as XPhos have been shown to be effective.[1]
-
-
Presence of Water or Oxygen: Palladium(0) catalysts are sensitive to air and moisture. Oxygen can lead to the formation of inactive palladium oxides, while water can contribute to side reactions.
-
Solution: Ensure all solvents and reagents are anhydrous and degassed. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
Q2: I am observing a significant amount of 2-methyl-4-toluic acid or its amide as a byproduct. How can I prevent this?
A2: The formation of 2-methyl-4-toluic acid or its corresponding amide is due to the hydrolysis of the desired nitrile product, 4-cyano-2-methyltoluene. This is often caused by the presence of water in the reaction mixture.
-
Solution:
-
Rigorous Exclusion of Water: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
-
Choice of Base: While a base is necessary for the reaction, some bases can promote hydrolysis. If using an aqueous base, ensure the reaction time is optimized to minimize contact of the product with water at elevated temperatures. Using a non-aqueous base might be an alternative to consider.
-
Q3: My product is contaminated with a high-boiling impurity, which I suspect is 5,5'-dimethyl-2,2'-bitoluene. What is this side reaction and how can it be minimized?
A3: The formation of 5,5'-dimethyl-2,2'-bitoluene is a result of a homocoupling side reaction, where two molecules of 4-bromo-2-methyltoluene react with each other.
-
Causes and Solutions:
-
Reaction Conditions: Homocoupling can be favored under certain conditions, particularly in the presence of water as a solvent.[5]
-
Catalyst System: The choice of ligand and palladium precursor can influence the extent of homocoupling. Some catalyst systems may have a higher propensity for this side reaction.
-
Minimization: Using a well-defined catalyst system and anhydrous conditions can help suppress the homocoupling pathway.
-
Q4: What is the best palladium catalyst and cyanide source to use for the cyanation of 4-bromo-2-methyltoluene?
A4: The choice of catalyst and cyanide source significantly impacts the reaction's success.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst.[2][4] Palladacycle precatalysts can also offer high activity.[1] Using Pd/C has also been reported for the cyanation of aryl bromides.[6]
-
Cyanide Source: To avoid catalyst poisoning from high concentrations of free cyanide, less soluble and less toxic sources are preferred over highly soluble salts like NaCN or KCN.
Data Presentation
The following tables summarize quantitative data on the palladium-catalyzed cyanation of 4-bromotoluene (a close analog of 4-bromo-2-methyltoluene) under various conditions. This data can guide the optimization of your reaction.
Table 1: Effect of Catalyst and Solvent on the Cyanation of 4-Bromotoluene [4]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (0.1) | - | Na₂CO₃ | DMA | 120 | 5 | 10 |
| 2 | Pd(OAc)₂ (5) | - | Na₂CO₃ | DMA | 120 | 5 | 20 |
| 3 | Pd(OAc)₂ (5) | - | Na₂CO₃ | DMF | 120 | 5 | 24 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 120 | 24 | 50 |
DMA: Dimethylacetamide, DMF: Dimethylformamide
Experimental Protocols
This section provides a detailed methodology for the palladium-catalyzed cyanation of 4-bromo-2-methyltoluene using potassium ferrocyanide as the cyanide source. This protocol is adapted from established procedures for similar aryl bromides.[1]
Materials:
-
4-bromo-2-methyltoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium acetate (KOAc)
-
Dioxane (anhydrous)
-
Deionized water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.012 mmol, 1.2 mol%), and K₄[Fe(CN)₆]·3H₂O (0.5 mmol).
-
Inert Atmosphere: Seal the tube with a Teflon-lined septum cap and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add a solution of 4-bromo-2-methyltoluene (1.0 mmol) in anhydrous dioxane (2.5 mL). Then, add a degassed solution of KOAc (0.125 mmol) in deionized water (2.5 mL).
-
Reaction: Place the reaction tube in a preheated oil bath or heating block at 110°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key chemical pathways and a logical troubleshooting workflow.
References
- 1. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Technical Support Center: Purification of 2-(4-Bromo-2-methylphenyl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(4-Bromo-2-methylphenyl)acetonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low yield after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and solutions?
-
Answer: Low recovery is a frequent issue in recrystallization. The primary causes include:
-
Using too much solvent: The most common reason for low yield is dissolving the compound in an excessive volume of hot solvent. This keeps a larger amount of the product in the solution (mother liquor) even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If you have already used too much, you can carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. Use a stemless funnel to prevent crystallization in the stem.
-
-
Inappropriate solvent choice: The chosen solvent may have a high dissolving power for your compound even at low temperatures.
-
Solution: Conduct thorough solvent screening to find a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvent systems for arylacetonitriles include ethanol, isopropanol, or mixed solvents like ethanol/water or hexane/ethyl acetate.[1]
-
-
Issue 2: The compound oils out during recrystallization.
-
Question: Instead of forming crystals, my product separates as an oil upon cooling. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. It can also be caused by the presence of significant impurities which depress the melting point of the mixture.
-
Solutions:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool slowly.
-
Slow down the cooling process: Rapid cooling encourages oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Use a different solvent system: The boiling point of your solvent might be too high. Select a lower-boiling point solvent or a different solvent mixture.
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Seed crystals: Adding a tiny crystal of the pure compound (a seed crystal) can initiate the crystallization process.
-
-
Issue 3: Poor separation during column chromatography.
-
Question: My fractions from the column are still impure, or the separation between my product and impurities is not clear. What can I do?
-
Answer: Ineffective separation in column chromatography can stem from several factors:
-
Inappropriate eluent system: The polarity of the mobile phase may be too high, causing all compounds to elute quickly, or too low, resulting in very slow elution and broad peaks.
-
Solution: Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. For brominated aromatic compounds, mixtures of hexanes and ethyl acetate or dichloromethane and hexanes are good starting points.[2] A gradual increase in solvent polarity (gradient elution) can often improve the separation of closely related impurities.[3]
-
-
Improper column packing: Air bubbles, cracks, or an uneven stationary phase bed in the column will lead to channeling and poor separation.
-
Solution: Carefully pack the column to ensure a uniform and bubble-free stationary phase bed. Using a slurry packing method is often more reliable than dry packing.
-
-
Overloading the column: Applying too much sample relative to the amount of stationary phase will result in broad, overlapping bands.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
-
Sample application: If the initial sample band is too wide, the separation will be compromised.
-
Solution: Dissolve the sample in a minimal amount of the initial eluent or a non-polar solvent and apply it to the column in a narrow band.
-
-
Issue 4: The purified product is still colored.
-
Question: After purification, my this compound is yellowish or brownish. How can I remove the color?
-
Answer: Colored impurities are common in organic synthesis.
-
Solution for Recrystallization: During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. You then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
-
Solution for Column Chromatography: Often, colored impurities have different polarities from the desired product and can be separated during column chromatography. Ensure your chosen eluent system provides good separation between your product and the colored bands.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The impurities can vary depending on the synthetic route. A common synthesis involves the reaction of 4-bromo-2-methylbenzyl bromide with a cyanide salt. Potential impurities include:
-
Unreacted starting materials: 4-bromo-2-methylbenzyl bromide.
-
Isomeric impurities: If the starting material contains positional isomers (e.g., 2-bromo-4-methylbenzyl bromide), the corresponding isomeric phenylacetonitrile will be present.[4] Separating these isomers can be challenging due to their similar polarities.
-
Byproducts from side reactions: Dimerization or elimination products of the benzyl bromide starting material.
-
Degradation products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under non-neutral pH conditions and elevated temperatures.[5]
Q2: Which purification method is better for this compound, recrystallization or column chromatography?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is generally preferred for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubilities from the desired compound. It is often a more scalable and cost-effective method for large quantities.
-
Column chromatography is more effective for separating complex mixtures, including isomeric impurities, or when the impurities have similar solubility profiles to the product.[3] It is often used for smaller scale purifications or when very high purity is required.
Q3: What are some recommended solvent systems for the recrystallization of this compound?
-
Single solvents: Ethanol, isopropanol, methanol.[1]
-
Mixed solvents: Ethanol/water, isopropanol/water, hexane/ethyl acetate, toluene/hexane.[1][6] A two-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization, can be very effective.[6][7]
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities.[8][9] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common setup.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the integrals of the product signals with those of the impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.[10]
Data Presentation
Table 1: Recommended Starting Solvent Systems for Purification
| Purification Method | Solvent/Eluent System (Starting Point) | Rationale/Common Application |
| Recrystallization | Ethanol/Water | Good for moderately polar compounds; water acts as an anti-solvent.[1] |
| Isopropanol | A common single solvent for recrystallization of organic solids. | |
| Hexane/Ethyl Acetate | A versatile mixed solvent system for compounds of intermediate polarity.[1] | |
| Column Chromatography | Hexanes/Ethyl Acetate (gradient) | A standard eluent system for separating compounds of varying polarity.[2] |
| Dichloromethane/Hexanes (gradient) | Another common eluent system, particularly for aromatic compounds. |
Table 2: Purity Analysis Methods
| Analytical Method | Typical Conditions | Information Obtained |
| HPLC | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient; Detector: UV.[8] | Quantitative purity (area %), detection of non-volatile impurities. |
| GC-MS | Column: Capillary (e.g., DB-5); Carrier Gas: Helium; Detector: Mass Spectrometer. | Identification and quantification of volatile impurities. |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆; Spectrometer: 300-500 MHz. | Structural confirmation, identification and estimation of proton-containing impurities. |
| Melting Point | Calibrated melting point apparatus. | Purity estimation based on melting point range and comparison to literature value.[10] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: General Column Chromatography Procedure
-
Eluent Selection: Using TLC, determine an appropriate eluent system that gives a good separation of the desired compound from impurities (Rf of the product should be around 0.2-0.4).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a vertical glass column and allow the silica to settle, ensuring an even and compact bed without air bubbles. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile, non-polar solvent. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between purification methods and types of impurities.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. benchchem.com [benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. veeprho.com [veeprho.com]
Technical Support Center: Optimizing Suzuki Coupling for 2-(4-Bromo-2-methylphenyl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki coupling of 2-(4-Bromo-2-methylphenyl)acetonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the primary factors to investigate?
-
Answer: Low yields in Suzuki couplings, especially with sterically hindered substrates like this compound, can often be attributed to several key factors. A systematic evaluation of your reagents and reaction conditions is the best approach.[1]
-
Catalyst and Ligand Inactivity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere. For this sterically hindered substrate, a bulky, electron-rich phosphine ligand such as S-Phos or a biphenylene-substituted ruthenocenylphosphine (R-Phos) may be required to facilitate the reaction.[2][3]
-
Inadequate Base: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[4] For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2][5] Ensure the base is finely powdered and anhydrous.
-
Solvent Purity and Degassing: The presence of oxygen can deactivate the Pd(0) catalyst.[1] It is crucial to use anhydrous and thoroughly degassed solvents. Common solvent systems include toluene/water or dioxane/water mixtures.[6]
-
Protodeboronation of Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, especially with electron-deficient boronic acids or under harsh basic conditions.[1][7] Using a more stable boronic ester (e.g., a pinacol ester) or adding the boronic acid in slight excess (1.2-1.5 equivalents) can help mitigate this issue.[1][6]
-
Issue 2: Significant Side Product Formation
-
Question: I am observing significant byproducts, such as the homo-coupling of my boronic acid and debromination of the starting material. How can I minimize these?
-
Answer: The formation of side products is a common challenge in Suzuki coupling reactions.
-
Homo-coupling: The coupling of two boronic acid molecules is often a result of oxygen in the reaction mixture.[6] To minimize this, ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Debromination (Protodehalogenation): The replacement of the bromine atom with hydrogen can occur under certain conditions. This can sometimes be minimized by adjusting the base or lowering the reaction temperature.
-
Formation of Palladium Black: Precipitation of palladium black indicates catalyst decomposition.[8] This can be caused by impurities, high temperatures, or an inappropriate ligand. Using a robust ligand that stabilizes the palladium catalyst is crucial.[9]
-
Issue 3: Reaction Stalls or is Sluggish
-
Question: My reaction starts but does not go to completion, leaving unreacted starting material. What adjustments can I make?
-
Answer: A stalled reaction can often be pushed to completion with some adjustments.
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature can improve the rate of reaction, particularly for sterically hindered substrates.[6] Temperatures are typically in the range of 80-110 °C.
-
Screen Different Ligands: The electronic and steric properties of the phosphine ligand significantly impact the reaction's success.[10] If one ligand is not effective, screening others, such as those from the Buchwald-Hartwig family of ligands, is recommended.[11]
-
Check Reagent Stoichiometry: Ensure the boronic acid is present in a slight excess to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A1: For a sterically hindered aryl bromide like this compound, a good starting point would be:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich phosphine ligand like SPhos or XPhos (2-4 mol%).
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A degassed mixture of toluene/water (e.g., 4:1 ratio).
-
Temperature: 100-110 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q2: How critical is the purity of the reagents and solvents?
A2: Extremely critical. Impurities in the starting materials, catalyst, base, or solvent can poison the catalyst and lead to low yields or reaction failure.[1] Always use high-purity reagents and anhydrous, degassed solvents.
Q3: Can I use a different palladium source?
A3: Yes, other palladium sources like Pd(OAc)₂ or pre-formed palladacycle precatalysts can be used.[9][12] However, the choice of palladium source can influence the reaction, and you may need to re-optimize other parameters.
Q4: Is it necessary to use an aqueous solvent system?
A4: While many Suzuki couplings utilize aqueous bases and solvent mixtures, anhydrous conditions are also possible and can sometimes minimize side reactions like protodeboronation.[13]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture at regular intervals.
Data Presentation
Table 1: Comparison of Reaction Parameters for Suzuki Coupling
| Parameter | Condition A (Standard) | Condition B (Optimized for Hindered Substrate) | Rationale for Optimization |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination for hindered substrates.[3][9] |
| Base | Na₂CO₃ | K₃PO₄ | Stronger bases are often more effective for challenging couplings.[2][5] |
| Solvent | Dioxane/H₂O | Toluene/H₂O | Toluene can be beneficial for higher reaction temperatures. |
| Temperature | 80 °C | 110 °C | Increased temperature can overcome the activation energy for sterically demanding substrates.[10] |
Experimental Protocols
Standard Protocol (General Starting Point)
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Protocol for this compound
-
In a dry Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and finely powdered, anhydrous potassium phosphate (K₃PO₄) (3.0 eq.).
-
Add the palladium precatalyst, Pd₂(dba)₃ (1.5 mol%), and a bulky phosphine ligand, such as SPhos (3.0 mol%).
-
Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.[1]
-
Under a positive pressure of argon, add degassed toluene and water (10:1 v/v).
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring the progress by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting decision tree for optimizing the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
Preventing hydrolysis of nitrile during reactions with 2-(4-Bromo-2-methylphenyl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Bromo-2-methylphenyl)acetonitrile. The primary focus is on preventing the unwanted hydrolysis of the nitrile functional group during various chemical transformations.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound, with a focus on preventing nitrile hydrolysis.
Q1: My reaction is producing the corresponding carboxylic acid or amide as a byproduct. How can I prevent this?
A1: The formation of a carboxylic acid or amide byproduct is a clear indication of nitrile hydrolysis. This reaction is typically catalyzed by the presence of acid or base, especially in the presence of water and at elevated temperatures.[1][2] To prevent this, consider the following troubleshooting steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Handling reagents under an inert atmosphere (e.g., nitrogen or argon) can also prevent the introduction of atmospheric moisture.
-
Neutral pH: Avoid strongly acidic or basic reaction conditions if possible. If a base is required, consider using a non-nucleophilic, non-hydrolytic base in an anhydrous solvent.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Nitrile hydrolysis is often accelerated by heat.[2]
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired transformation. Prolonged exposure to even mildly protic or basic conditions can lead to hydrolysis.
Q2: I need to perform a reaction that requires a base. Which bases are least likely to cause nitrile hydrolysis?
A2: When a base is necessary, the choice of base and solvent is critical. To minimize the risk of hydrolysis, consider using:
-
Non-hydroxide bases: Instead of sodium hydroxide or potassium hydroxide, opt for bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic amines such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in anhydrous solvents.
-
Anhydrous conditions: Always use the base in a rigorously dried aprotic solvent like tetrahydrofuran (THF), dioxane, or toluene.
Q3: Can I perform a Suzuki-Miyaura coupling on the aryl bromide without affecting the nitrile group?
A3: Yes, a Suzuki-Miyaura coupling is a viable reaction. While it requires a base, careful selection of reaction conditions can preserve the nitrile group. The key is to use a non-nucleophilic base and anhydrous solvents.[3][4][5] Typical conditions involve a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate or cesium carbonate in a solvent system like toluene/water or dioxane/water.[6] To further minimize hydrolysis, ensure the reaction is run under an inert atmosphere and for the minimum time required for completion.
Q4: I want to modify the benzylic position (the carbon adjacent to the nitrile). What conditions should I use to avoid hydrolysis?
A4: Modification of the benzylic position, for example, through alkylation, is typically achieved by deprotonation with a strong base to form a carbanion, followed by reaction with an electrophile. To prevent nitrile hydrolysis:
-
Use a strong, non-nucleophilic base: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF or DMF at low temperatures (e.g., 0 °C to -78 °C) are suitable choices.
-
Strictly anhydrous conditions: The presence of water will quench the carbanion and can lead to hydrolysis of the nitrile.
-
Low temperature: Maintaining a low temperature throughout the reaction is crucial.
Q5: Is it possible to reduce the aryl bromide to a hydrogen without reducing or hydrolyzing the nitrile?
A5: Yes, selective reduction of the aryl bromide is possible. Catalytic hydrogenation using palladium on carbon (Pd/C) under neutral conditions is an effective method for the reductive dehalogenation of aryl bromides in the presence of a nitrile group.[7][8][9] This method avoids the harsh acidic or basic conditions that would lead to nitrile hydrolysis.
Data Presentation
The following table summarizes reaction conditions that are generally compatible with preserving the nitrile group in arylacetonitriles. Yields are indicative and can vary based on the specific substrate and reaction optimization.
| Reaction Type | Reagents and Conditions | Solvent | Temperature | Typical Yield | Reference |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), boronic acid, K₂CO₃ or Cs₂CO₃ | Toluene, Dioxane (often with minimal water) | 80-100 °C | 70-95% | [3][5] |
| Benzylic Alkylation | NaH or LDA, alkyl halide | Anhydrous THF or DMF | -78 to 25 °C | 60-90% | [10] |
| Aryl Bromide Reduction | H₂, Pd/C | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 85-99% | [7][8][9] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid, while preserving the nitrile functionality.
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired boronic acid (1.2 eq), and cesium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and a minimal amount of water (e.g., a 10:1 dioxane:water ratio) via syringe.
-
Degassing: Sparge the mixture with argon for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir overnight.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Reductive Dehalogenation of the Aryl Bromide
This protocol outlines the selective removal of the bromine atom via catalytic hydrogenation.
-
Setup: To a solution of this compound in methanol, add 10% palladium on carbon (10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the dehalogenated product.
Visualizations
Caption: A flowchart to guide experimental design for preventing nitrile hydrolysis.
Caption: Competing reaction pathways for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 10. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]
Troubleshooting low yields in Buchwald-Hartwig amination of aryl bromides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Buchwald-Hartwig amination of aryl bromides, specifically focusing on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no yield in a Buchwald-Hartwig amination of an aryl bromide?
A1: Low or no yield in this reaction can be attributed to several factors:
-
Catalyst Deactivation: The palladium catalyst is sensitive and can be deactivated by oxygen, moisture, or impurities in the reagents and solvents. The choice of ligand is also crucial for stabilizing the catalyst.
-
Suboptimal Reaction Conditions: Incorrect selection of the base, ligand, solvent, or reaction temperature can significantly hinder the reaction.
-
Poor Substrate Quality: Impurities in the aryl bromide or amine can interfere with the catalytic cycle. The presence of functional groups that are incompatible with the reaction conditions (e.g., acidic protons with a strong base) can also be problematic.[1]
-
Issues with Reagent Stoichiometry: An incorrect ratio of aryl bromide, amine, base, or catalyst can lead to incomplete conversion.
Q2: How do I choose the right ligand for my aryl bromide and amine coupling partners?
A2: Ligand selection is critical and is largely dependent on the nature of the amine nucleophile.[2] Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle.[3]
-
For primary aliphatic amines: Ligands like BrettPhos are often effective.[1]
-
For secondary amines: RuPhos is a common choice.[1]
-
For amides and other less nucleophilic amines: More reactive ligands such as tBuBrettPhos may be necessary.[1]
-
For sterically hindered substrates: Bulky tri- and di-alkyl phosphine ligands have shown remarkable activity.
A screening of different ligands is often the most effective approach to identify the optimal choice for a specific substrate combination.
Q3: What is the best base to use, and how does it affect the reaction?
A3: The choice of base is a critical parameter that depends on the functional group tolerance of your substrates.[3]
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilylamide) (LHMDS) often lead to higher reaction rates and allow for lower catalyst loadings.[1][2] However, they can be incompatible with base-sensitive functional groups like esters and nitro groups.[1]
-
Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher reaction temperatures and catalyst loadings to achieve good yields.[1][3]
Q4: Can the choice of solvent significantly impact the reaction yield?
A4: Yes, the solvent plays a crucial role in the solubility of reagents and the stability of catalytic intermediates.[3]
-
Commonly used solvents include toluene, dioxane, and THF.[1]
-
Anhydrous and degassed solvents are essential for reproducible results and to prevent catalyst deactivation.
-
Certain solvents should be avoided as they can inhibit the reaction by coordinating to the palladium catalyst. These include chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine.[2]
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to troubleshooting low yields in the Buchwald-Hartwig amination of aryl bromides.
Problem 1: No or very low product formation.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Action: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1] Use freshly opened, high-purity palladium precursors and ligands. Consider using a pre-catalyst, which can provide more consistent results than generating the active catalyst in situ.[4]
-
-
Incorrect Reaction Conditions:
-
Action: Systematically screen different bases, ligands, and solvents. A good starting point is to use a strong base like NaOtBu with a standard ligand like XPhos in toluene. If your substrate has base-sensitive functional groups, switch to a weaker base like Cs₂CO₃ and increase the reaction temperature.[1][3][4]
-
-
Impure Starting Materials:
-
Action: Purify the aryl bromide and amine before use. Ensure the absence of any coordinating impurities that could poison the catalyst.
-
Problem 2: Incomplete conversion of starting materials.
Possible Causes & Solutions:
-
Insufficient Catalyst Loading or Reaction Time:
-
Action: Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). Extend the reaction time and monitor the progress by techniques like TLC or GC-MS.
-
-
Suboptimal Temperature:
-
Action: Gradually increase the reaction temperature. Reactions with weaker bases often require higher temperatures (80-100 °C) to proceed efficiently.[2]
-
-
Poor Solubility of Reagents:
-
Action: Choose a solvent in which all reaction components are soluble at the reaction temperature. In some cases, a mixture of solvents may be beneficial.[2]
-
Data Presentation: Reaction Parameter Comparison
The following tables summarize the impact of different reaction components on the yield of Buchwald-Hartwig amination reactions.
Table 1: Comparison of Common Bases
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings.[1] | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[1] |
| LHMDS | Allows for the use of substrates with protic functional groups. Useful for low-temperature aminations.[1] | The solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures.[1] |
| Cs₂CO₃ | Provides excellent functional group tolerance.[1] | Can be expensive and may lead to stirring difficulties on a large scale.[1] |
| K₃PO₄ | Excellent functional group tolerance and economically attractive.[1] | Can require higher catalyst loadings and longer reaction times.[1] |
Table 2: General Ligand Selection Guide for Different Amine Nucleophiles
| Amine Type | Recommended Ligand(s) | Notes |
| Primary Aliphatic Amines | BrettPhos | Designed for primary amines.[1] |
| Secondary Aliphatic Amines | RuPhos | Specifically designed for secondary amines.[1] |
| Aryl Amines | XPhos, SPhos | Generally good success rates.[2] |
| Amides/Weakly Nucleophilic Amines | tBuBrettPhos | More reactive ligand for challenging nucleophiles.[1] |
| Heterocyclic Amines | DavePhos, tBuXPhos | Ligand choice is highly dependent on the specific heterocycle.[1] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried glassware
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the anhydrous, degassed solvent to the flask.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the aryl bromide and the amine to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields.
References
Technical Support Center: Cross-Coupling Reactions of 2-(4-Bromo-2-methylphenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of 2-(4-bromo-2-methylphenyl)acetonitrile.
Catalyst and Condition Selection Guide
The choice of catalyst, ligand, base, and solvent is critical for successful cross-coupling reactions with this compound. The substrate's steric hindrance from the ortho-methyl group and the electronic nature of the nitrile group can influence reactivity. Below are recommendations for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is most suitable for my desired transformation with this compound?
A1: The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl boronic acids or esters.
-
Buchwald-Hartwig Amination: Used for forming carbon-nitrogen (C-N) bonds with primary or secondary amines.[1]
-
Sonogashira Coupling: Employed for creating carbon-carbon (C-C) bonds with terminal alkynes.[2]
-
Heck Coupling: Suitable for forming carbon-carbon (C-C) bonds with alkenes.[3]
Q2: The ortho-methyl group on my substrate seems to be hindering the reaction. How can I overcome this steric hindrance?
A2: Steric hindrance is a common challenge with this substrate. To address this, consider the following:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. For Suzuki and Buchwald-Hartwig reactions, biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective as they promote the desired reductive elimination and can stabilize the catalytic species.
-
Catalyst System: Utilize pre-formed palladium catalysts or palladacycles, which can be more active and stable.
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier caused by steric hindrance. However, be mindful of potential side reactions or decomposition at excessively high temperatures.
Q3: I am observing low to no conversion in my reaction. What are the common causes?
A3: Low or no conversion can stem from several factors:
-
Inactive Catalyst: Ensure your palladium precursor and ligand are of good quality and have been stored under an inert atmosphere. Consider using a fresh batch.
-
Inappropriate Base: The choice of base is crucial. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are typically used.[1]
-
Solvent Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
-
Oxygen Contamination: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment, as oxygen can deactivate the palladium catalyst.
Q4: How does the nitrile group affect the cross-coupling reaction?
A4: The electron-withdrawing nature of the nitrile group can make the aryl bromide more susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle. However, it can also coordinate to the palladium center, potentially influencing the reaction outcome. In most cases, for the common cross-coupling reactions discussed here, the nitrile group is well-tolerated.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient catalyst system for sterically hindered substrate. | Use a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. |
| Inappropriate base selection. | Switch to a stronger inorganic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. | |
| Protodeboronation | Degradation of the boronic acid. | Use the boronic acid fresh or consider using a more stable boronate ester (e.g., pinacol ester). Running the reaction under anhydrous conditions can also help. |
| Homocoupling | Presence of oxygen in the reaction. | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Steric hindrance from the ortho-methyl group and the amine coupling partner. | Employ a bulky biaryl phosphine ligand like XPhos or a Josiphos-type ligand.[1] |
| Base is not strong enough. | Use a strong, non-nucleophilic base such as NaOtBu or LHMDS.[1] | |
| Dehalogenation | Reduction of the aryl bromide. | Optimize the ligand-to-metal ratio. Sometimes a slight excess of ligand can suppress this side reaction. |
Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient catalyst system. | Ensure both a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are used.[2] |
| Homocoupling of the alkyne (Glaser coupling). | Run the reaction under strictly anaerobic conditions. The choice of amine base can also influence this side reaction; piperidine or diisopropylamine are common choices. |
Heck Coupling
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Catalyst poisoning or decomposition at high temperatures. | Use a phosphine ligand like tri-o-tolylphosphine to stabilize the palladium catalyst. Ensure high purity of reagents and solvents. |
| Poor reactivity of the alkene. | Use an activated alkene (e.g., an acrylate or styrene). An excess of the alkene may be required. |
Data Presentation: Catalyst System Comparison
The following tables summarize typical reaction conditions for various cross-coupling reactions with substrates structurally similar to this compound. Yields are highly dependent on the specific coupling partners and reaction scale.
Table 1: Suzuki-Miyaura Coupling Conditions for ortho-Substituted Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Good to Excellent |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | Good to Excellent |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | Moderate to Good |
Table 2: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile [1]
| Pd Precatalyst (mol%) | Ligand (mol%) | Amine Source | Base (equiv.) | Solvent | Temp. (°C) |
| Pd₂(dba)₃ (1-2) | XPhos (1.2-2.4) | NH₄SO₄ | NaOtBu (2-3) | Toluene | 100 |
| Pd(OAc)₂ (1-2) | Josiphos-type (1.2-2.4) | Benzophenone imine | NaOtBu (2-3) | 1,4-Dioxane | 100 |
Table 3: Sonogashira Coupling Conditions for Aryl Bromides [2]
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield |
| Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7) | THF | Room Temp. | High |
| Pd(PPh₃)₄ (2) | CuI (4) | Triethylamine (2) | DMF | 80 | Good to High |
Table 4: Heck Coupling of (2-bromo-5-methoxy-3-methylphenyl)acetonitrile with Ethyl Acrylate
| Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (5) | P(o-tolyl)₃ (15) | Triethylamine (1.5) | Toluene | 165 | ~48-75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under the argon atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add degassed toluene and water (e.g., a 10:1 mixture).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination[1]
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), XPhos (1.2-2.4 mol%), and NaOtBu (2.0-3.0 equiv.) to an oven-dried reaction vessel.[1]
-
Add the amine (1.2 equiv.) and this compound (1.0 equiv.).
-
Add anhydrous, degassed toluene.[1]
-
Seal the vessel and heat to 100 °C with vigorous stirring.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
General Protocol for Sonogashira Coupling[2]
-
To a solution of this compound (1.0 equiv.) in THF, add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%), and diisopropylamine (7.0 equiv.) sequentially at room temperature.[2]
-
Add the terminal alkyne (1.1 equiv.).[2]
-
Stir the reaction for 3 hours.[2]
-
Dilute with Et₂O and filter through a pad of Celite®, washing with Et₂O.[2]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[2]
-
Purify by flash column chromatography on silica gel.[2]
Protocol for Heck Coupling with Ethyl Acrylate
-
In a high-pressure vessel, place this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (5 mol%), P(o-tolyl)₃ (15 mol%), ethyl acrylate (1.2 equiv.), triethylamine (1.5 equiv.), and toluene.
-
Purge the vessel with nitrogen, seal, and cool to -78 °C.
-
Evacuate the vessel at this temperature, seal, and allow it to warm to room temperature.
-
Heat the vessel to 165 °C for 16 hours.
-
After cooling, wash the reaction mixture with water.
-
Extract the organics with ether, wash with water, and dry over MgSO₄.
-
Filter and concentrate in vacuo.
-
Purify the resulting oil by column chromatography on silica gel.
Visualizations
Caption: Catalyst selection workflow for this compound.
Caption: Troubleshooting decision tree for cross-coupling reactions.
References
Technical Support Center: Synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient synthetic pathway involves a two-step process. The first step is the benzylic bromination of 4-bromo-2-methyltoluene using a radical initiator. The resulting 4-bromo-2-methylbenzyl bromide is then converted to the final product through a nucleophilic substitution reaction with a cyanide salt.
Q2: Why is N-Bromosuccinimide (NBS) preferred over liquid bromine for the benzylic bromination step?
A2: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it allows for a slow and controlled release of bromine radicals, minimizing the risk of competing electrophilic aromatic substitution on the benzene ring.[1] This selectivity is crucial for achieving a high yield of the desired benzyl bromide intermediate and reducing the formation of difficult-to-separate impurities.
Q3: What are the primary impurities I should be aware of in this synthesis?
A3: The primary impurities can originate from both the bromination and cyanation steps. In the bromination stage, potential impurities include unreacted 4-bromo-2-methyltoluene, over-brominated products such as 1-bromo-4-(dibromomethyl)-2-methylbenzene, and isomeric bromination products. The cyanation step may lead to unreacted 4-bromo-2-methylbenzyl bromide and potential hydrolysis of the nitrile to the corresponding amide or carboxylic acid, especially during workup.
Q4: How can I monitor the progress of the reactions?
A4: The progress of both the bromination and cyanation reactions can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For more quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) is recommended.[2]
Q5: What are the recommended purification methods for the final product?
A5: The crude this compound can be purified through several methods. The most common approach is recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. For higher purity, column chromatography on silica gel may be employed.
Troubleshooting Guides
Problem 1: Low Yield in the Benzylic Bromination Step
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure the reaction is heated to reflux for a sufficient duration. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. |
| Insufficient radical initiator. | Use a catalytic amount of a reliable radical initiator like AIBN (Azobisisobutyronitrile) or benzoyl peroxide. Ensure the initiator is fresh and has been stored correctly.[3] |
| Inefficient initiation. | If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity. For thermal initiation, maintain a consistent reflux temperature. |
| Degradation of NBS. | Use a fresh batch of N-Bromosuccinimide. The quality of NBS can vary between suppliers and can impact the reaction outcome. |
Problem 2: High Levels of Over-Brominated Impurities
| Possible Cause | Suggested Solution |
| Excess of NBS. | Use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents) relative to the starting 4-bromo-2-methyltoluene. |
| High reaction temperature or prolonged reaction time. | Optimize the reaction time and temperature. Prolonged heating can lead to the formation of di- and tri-brominated species. Monitor the reaction closely and stop it once the mono-brominated product is maximized. |
| Inappropriate solvent. | Use a non-polar solvent like cyclohexane or acetonitrile.[1][2] Polar solvents can promote ionic side reactions. |
Problem 3: Incomplete Cyanation Reaction
| Possible Cause | Suggested Solution |
| Poor quality of cyanide salt. | Use dry, finely powdered sodium or potassium cyanide.[4] Moisture can deactivate the cyanide nucleophile. |
| Inappropriate solvent. | A polar aprotic solvent like DMF or DMSO is generally effective for SN2 reactions.[5] The use of ethanol is also reported.[4] |
| Insufficient reaction temperature. | Gently heat the reaction mixture to facilitate the substitution. Monitor the temperature to avoid potential side reactions. |
Problem 4: Presence of Hydrolysis Byproducts
| Possible Cause | Suggested Solution |
| Aqueous workup conditions are too harsh. | During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully and extract the product promptly. |
| Presence of water in the reaction mixture. | Ensure all reagents and solvents for the cyanation step are anhydrous. |
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Benzylic Bromination | Cyanation |
| Starting Material | 4-Bromo-2-methyltoluene | 4-Bromo-2-methylbenzyl bromide |
| Reagents | NBS (1.05 eq.), AIBN (0.02 eq.) | NaCN (1.1 eq.) |
| Solvent | Cyclohexane | Ethanol/Water or DMF |
| Temperature | Reflux (approx. 80°C) | 60-80°C |
| Reaction Time | 2-4 hours | 2-3 hours |
| Typical Yield | 85-95% (crude intermediate) | 80-90% (after purification) |
| Purity (by HPLC) | >90% (mono-brominated) | >98% |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-methylbenzyl bromide (Benzylic Bromination)
This protocol is adapted from general procedures for Wohl-Ziegler bromination.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methyltoluene (1.0 eq.) in cyclohexane.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Isolation: Wash the filtrate with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-methylbenzyl bromide, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Cyanation)
This protocol is adapted from a similar nucleophilic substitution reaction.[2]
-
Reaction Setup: In a round-bottom flask, dissolve the crude 4-bromo-2-methylbenzyl bromide (1.0 eq.) in a mixture of ethanol and water or in DMF.
-
Addition of Cyanide: Carefully add sodium cyanide (NaCN, 1.1 eq.) to the solution.
-
Reaction: Heat the mixture to 60-80°C and stir for 2-3 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by recrystallization from a suitable solvent like isopropanol to afford pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE [vedantu.com]
Overcoming poor reactivity of 2-(4-Bromo-2-methylphenyl)acetonitrile in coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor reactivity of 2-(4-Bromo-2-methylphenyl)acetonitrile in palladium-catalyzed cross-coupling reactions. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: The reduced reactivity of this compound stems from significant steric hindrance. The methyl group in the ortho position to the bromine atom physically blocks the palladium catalyst from accessing the C-Br bond for the crucial oxidative addition step. This step is often the rate-limiting step in the catalytic cycle, and hindering it slows down the entire reaction. The decelerating effect of ortho substituents is a well-documented phenomenon in cross-coupling chemistry.[1]
Q2: How does the electronic nature of the acetonitrile group affect the reaction?
A2: The acetonitrile (-CH₂CN) group is moderately electron-withdrawing. Typically, electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition. However, in this specific case, the severe steric hindrance from the ortho-methyl group is the dominant factor, largely negating any potential electronic benefit.
Q3: What are the most common side reactions observed with this type of substrate?
A3: Common side reactions with sterically hindered aryl bromides include:
-
Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene (2-methylphenylacetonitrile). This can occur if there are sources of hydride in the reaction or via β-hydride elimination from certain intermediates.[2]
-
Homocoupling: The coupling partner (e.g., boronic acid in a Suzuki reaction or amine in a Buchwald-Hartwig reaction) couples with itself. This is often competitive when the desired cross-coupling is slow.
-
Catalyst Decomposition: High temperatures and long reaction times, often required for hindered substrates, can lead to the formation of inactive palladium black.[2]
Q4: Are there specific types of coupling reactions that are more suitable for this substrate?
A4: While challenging for all, some coupling reactions have more robust catalyst systems developed for hindered substrates. Suzuki-Miyaura and Buchwald-Hartwig amination reactions often have a wider array of specialized, bulky phosphine ligands that can promote coupling with sterically demanding partners.[3][4] Sonogashira couplings can also be effective, but may require careful optimization of the ligand and copper co-catalyst (or copper-free conditions).[5][6]
Q5: Should I use a Pd(0) or Pd(II) precatalyst?
A5: For challenging substrates, using a pre-formed, air-stable Pd(0) source or a modern Pd(II) precatalyst (like the Buchwald G3 or G4 precatalysts) is highly recommended.[2][7] These ensure a more efficient and reliable generation of the active Pd(0) species in the reaction mixture compared to standard sources like Pd(OAc)₂ or PdCl₂, where the initial reduction step can be inefficient.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cross-coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Insufficient Catalyst Activity: The oxidative addition step is too slow due to steric hindrance. | • Ligand Screening: Switch to a bulkier, more electron-rich monophosphine ligand. For Suzuki, try ligands like SPhos, XPhos, or RuPhos. For Buchwald-Hartwig, BrettPhos or the Josiphos-type ligands are excellent choices.[8] These ligands stabilize the monoligated palladium species, which is highly reactive in oxidative addition. • Increase Catalyst Loading: Incrementally increase the catalyst and ligand loading from 1-2 mol% up to 5 mol%. • Increase Temperature: Raise the reaction temperature in 10-20 °C increments. Monitor carefully for decomposition. |
| 2. Ineffective Base: The base may be too weak or poorly soluble. | • Base Screening: For Suzuki, switch to a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are required.[3] • Solvent Choice: Ensure the base is at least partially soluble in the reaction solvent. Using a co-solvent or a different solvent system might be necessary. | |
| 3. Poor Reagent Quality: Impurities in starting materials, reagents, or solvents can poison the catalyst. | • Reagent Purification: Use high-purity, anhydrous, and degassed solvents. Ensure the coupling partner is pure. Boronic acids, for example, can degrade to form inhibitory boroxines; using the corresponding pinacol boronate ester can improve consistency. | |
| Significant Hydrodehalogenation | 1. Hydride Source: Presence of water, alcohols, or other protic impurities. | • Use Anhydrous Conditions: Thoroughly dry all glassware, reagents, and solvents. Use a glovebox for reaction setup if possible. |
| 2. β-Hydride Elimination Pathway: A competitive pathway, especially with certain catalyst/substrate combinations at high temperatures. | • Ligand Choice: Select ligands that favor reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are often effective.[9] • Lower Temperature: If conversion is acceptable, try running the reaction at a slightly lower temperature to disfavor this side reaction. | |
| Homocoupling of Partner | 1. Inefficient Transmetalation/Coupling: The desired cross-coupling is slower than the undesired homocoupling pathway. | • Optimize Base/Additives: In Suzuki reactions, ensure the base is sufficient to activate the boronic acid for transmetalation.[10] In Sonogashira, the amount of copper co-catalyst is critical; too much can promote alkyne dimerization (Glaser coupling). Consider copper-free conditions.[5] • Degas Thoroughly: The presence of oxygen can promote some homocoupling pathways. |
| Catalyst Decomposition (Palladium Black) | 1. High Temperature: The catalyst system is not stable at the required reaction temperature. | • Use a More Stable Precatalyst: Modern precatalysts are often more robust. • Ligand Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1.1:1 to 2:1 for monophosphine ligands) to prevent catalyst aggregation.[2] • Lower Temperature: If possible, find a more active catalyst system that operates at a lower temperature. |
Experimental Protocols: Starting Points for Optimization
The following are general, robust starting protocols. Given the challenging nature of the substrate, optimization of ligand, base, solvent, and temperature will likely be necessary.
Protocol 1: Suzuki-Miyaura Coupling (Representative)
This protocol is a good starting point for coupling this compound with an arylboronic acid or ester.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol boronate ester (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos or XPhos ligand (6 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Oven-dried Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vessel, add this compound, the boronic acid/ester, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and the phosphine ligand. Add a small amount of the reaction solvent to this vial to pre-form the catalyst, and swirl for 1-2 minutes.
-
Add the catalyst slurry to the main reaction vessel.
-
Add the remaining anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Seal the vessel, and purge with inert gas for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination (Representative)
This protocol is a starting point for coupling this compound with a primary or secondary amine.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
A Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or LHMDS (1.5 equiv)
-
Anhydrous, degassed toluene or t-BuOH
-
Oven-dried Schlenk flask or reaction vial with a stir bar (use of a glovebox is highly recommended for weighing the base and catalyst)
Procedure:
-
Inside a glovebox, add the precatalyst and the base (NaOtBu) to the reaction vessel.
-
Add the this compound.
-
Add the anhydrous, degassed solvent, followed by the amine coupling partner (if liquid) or a solution of the amine (if solid).
-
Seal the vessel tightly.
-
Remove the vessel from the glovebox and heat to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates can be slow (8-24 hours).
-
After completion, cool the mixture to room temperature. Carefully quench by adding saturated aqueous NH₄Cl.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Removal of palladium catalyst from 2-(4-Bromo-2-methylphenyl)acetonitrile reaction products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of palladium catalysts from the reaction products of 2-(4-Bromo-2-methylphenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from the this compound reaction mixture?
A1: The primary challenge often lies in the nature of the palladium species remaining in the reaction mixture. While heterogeneous catalysts like palladium on carbon (Pd/C) can often be removed by simple filtration, homogeneous catalysts can form soluble complexes. The nitrile group in this compound and potential amine functionalities in related cross-coupling products can act as ligands, forming stable, soluble complexes with palladium, making simple filtration ineffective.[1]
Q2: What are the common methods for palladium removal?
A2: The most common methods for palladium removal can be broadly categorized as:
-
Filtration: Effective for removing insoluble, heterogeneous palladium catalysts.[2][3]
-
Adsorption: Using materials like activated carbon to adsorb soluble palladium species.[1]
-
Scavenging: Employing solid-supported or soluble reagents with high affinity for palladium to selectively bind and facilitate its removal.[4][5][6]
-
Chromatography: Purifying the product and separating it from the palladium catalyst using techniques like column chromatography.[2][3]
-
Crystallization: Purifying the product through crystallization, leaving palladium impurities in the mother liquor.[7]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are reagents designed to selectively bind to palladium, forming a complex that can be easily removed from the reaction mixture. They are often solid-supported on materials like silica or polystyrene, allowing for simple filtration after the scavenging process is complete.[7][8] Common functional groups on scavengers that have a high affinity for palladium include thiols, thioureas, and triamines.[4]
Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory agencies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit of 10 parts per million (ppm) for a drug with a daily dose of 10 grams.[7][9][10] For parenteral administration, the limit is significantly lower, at 1 ppm.[9]
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalyst from the reaction products of this compound and provides step-by-step solutions.
Issue 1: High residual palladium levels after filtration.
-
Possible Cause: The palladium species is likely soluble and not in a form that can be removed by simple filtration. This is common with homogeneous catalysts or when the product itself complexes with the palladium.[1][6]
-
Suggested Solutions:
-
Use a Scavenger: Employ a palladium scavenger with high affinity for the metal. Thiol-based or trimercaptotriazine (TMT) based scavengers are often effective.[7]
-
Activated Carbon Treatment: Stir the reaction mixture with activated carbon to adsorb the soluble palladium, followed by filtration through Celite®.[1]
-
Chromatography: Purify the product using column chromatography. While often effective, it may not always reduce palladium to very low levels on its own.[11][12]
-
Issue 2: Scavenger is ineffective at removing palladium.
-
Possible Cause: The chosen scavenger may not be optimal for the specific palladium species, solvent system, or your product may be interfering with the scavenging process.
-
Suggested Solutions:
-
Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to find the most effective one for your system.[13]
-
Optimize Scavenging Conditions: Vary the amount of scavenger used (equivalents relative to palladium), the reaction time, and the temperature. Increased temperature and longer stirring times can improve efficiency.[1]
-
Solvent Consideration: The choice of solvent can impact the scavenger's performance. Ensure the solvent is compatible with the scavenger and allows for good interaction with the palladium species.[6]
-
Issue 3: Significant product loss during the palladium removal process.
-
Possible Cause: The product may be adsorbing to the filtration medium (e.g., Celite®, silica gel) or the scavenger itself.
-
Suggested Solutions:
-
Thorough Washing: After filtration, wash the filter cake or scavenger thoroughly with a suitable solvent to recover any adsorbed product.[1]
-
Reduce Adsorbent/Scavenger Amount: Use the minimum amount of adsorbent or scavenger necessary for effective palladium removal to minimize potential product loss.
-
Alternative Scavenger: If product loss is significant with a particular scavenger, try a different type that may have a lower affinity for your product.
-
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Advantages | Disadvantages |
| Filtration (Celite®) | >1000 (heterogeneous) | <100 | Simple, fast, inexpensive.[2][3] | Ineffective for soluble palladium species.[1][6] |
| Activated Carbon | 300 | <1 | Low cost, effective for some soluble species.[13][14] | Can lead to product loss, may require optimization.[13] |
| Column Chromatography | ~5000 | <100 | Purifies product from other impurities simultaneously.[11] | Can be time-consuming, may not achieve very low Pd levels alone.[11] |
| Thiol-based Scavengers | ~800 | <10 | High efficiency and selectivity for palladium.[8] | Higher cost than simple filtration or carbon. |
| TMT-based Scavengers | 330 | 7-30 | Very effective for a range of palladium species.[13] | May require longer reaction times or elevated temperatures. |
Experimental Protocols
Protocol 1: Palladium Removal using Filtration through Celite®
This method is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C).
-
Preparation: Place a filter paper in a Büchner funnel and add a 1-2 cm layer of Celite®. Gently compact the Celite® to form an even pad.
-
Pre-wetting: Pre-wet the Celite® pad with the solvent used in the reaction mixture.[6]
-
Filtration: Dilute the reaction mixture with a suitable solvent and slowly pour it onto the center of the Celite® pad. Apply gentle vacuum.
-
Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.[6]
-
Collection: The combined filtrate contains the product, now depleted of the heterogeneous palladium catalyst.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
This protocol is a general procedure for using a solid-supported palladium scavenger.
-
Scavenger Selection: Choose an appropriate scavenger based on the nature of the palladium catalyst and the reaction conditions. Thiol- or TMT-functionalized silica or polystyrene are common choices.
-
Addition: After the reaction is complete, add the scavenger to the reaction mixture. The amount of scavenger will depend on the amount of palladium used and the scavenger's capacity (typically 3-5 equivalents relative to palladium).[7]
-
Stirring: Stir the mixture at room temperature or an elevated temperature (e.g., 50 °C) for a specified period (e.g., 2-24 hours). The optimal time and temperature should be determined experimentally.[1][7]
-
Filtration: Remove the scavenger by filtering the mixture through a pad of Celite® or a suitable filter paper.[7]
-
Washing: Wash the collected scavenger with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[7]
-
Analysis: Analyze the final product for residual palladium content using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the effectiveness of the removal.[1]
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: Experimental workflow for palladium scavenging.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Minimizing debromination of 2-(4-Bromo-2-methylphenyl)acetonitrile
Welcome to the technical support center for 2-(4-Bromo-2-methylphenyl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and handling of this compound, with a particular focus on minimizing unwanted debromination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an arylacetonitrile derivative with the chemical formula C₉H₈BrN.[1][2] Its structure, featuring both a bromo and a nitrile functional group, makes it a versatile building block in organic synthesis.[1] It is primarily used in the development of complex molecules for pharmaceuticals and agrochemicals.[1]
Q2: What are the common synthetic routes to this compound?
A2: While specific literature for this exact molecule is not abundant, analogous arylacetonitriles are often synthesized via palladium-catalyzed cyanation of the corresponding aryl bromide.[3][4][5][6][7] Another potential route involves the nucleophilic substitution of a benzylic halide, such as 4-bromo-2-methylbenzyl bromide, with a cyanide salt.
Q3: I am observing significant debromination of my starting material or product. What are the potential causes?
A3: Debromination of aryl bromides can occur under various conditions, often as an undesired side reaction. Potential causes include:
-
Reductive conditions: The presence of a hydride source, even a mild one, can lead to reductive debromination.[8] This can be unintentional, arising from certain reagents or intermediates.
-
Catalyst-mediated side reactions: In palladium-catalyzed reactions, hydrodehalogenation (debromination) can be a significant side reaction. This can be influenced by the choice of ligand, base, solvent, and temperature.
-
Instability to reaction conditions: The C-Br bond might be labile under the specific thermal or chemical conditions of your reaction.
Q4: How can I minimize the formation of the debrominated impurity, 2-(2-methylphenyl)acetonitrile?
A4: Minimizing debromination requires careful optimization of reaction parameters. Key strategies include:
-
Choice of Cyanide Source and Catalyst System: For palladium-catalyzed cyanations, using a non-toxic and efficient cyanide source like K₄[Fe(CN)₆] or Zn(CN)₂ can be beneficial.[5][7] The choice of palladium precursor and ligand is also critical.[3][5] In some cases, a ligand-free system might be effective.[7]
-
Control of Reaction Conditions: Carefully controlling the reaction temperature and time is crucial. Lowering the temperature may help to suppress the debromination side reaction.
-
Avoiding Reductive Reagents: Scrutinize all reagents and solvents for potential hydride donors. If a reducing agent is necessary for another part of the synthesis, its selective action must be considered.
-
Alternative Synthetic Routes: If debromination remains a persistent issue, exploring alternative synthetic strategies that avoid harsh conditions or problematic reagents may be necessary.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound, particularly focusing on palladium-catalyzed cyanation of 4-bromo-2-methylbenzyl bromide or a related aryl bromide.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low to no conversion of starting material | Inactive catalyst | - Ensure the palladium catalyst is active. If using Pd(0), ensure it has not been oxidized. - Consider using a more robust palladium precatalyst. |
| Catalyst poisoning by cyanide | - Cyanide ions can poison palladium catalysts.[5] The addition of reactivating agents like zinc formate dihydrate has been shown to be effective.[3] | |
| Insufficient temperature | - While high temperatures can promote debromination, the reaction may require a certain activation energy. Incrementally increase the temperature and monitor the reaction progress. | |
| Significant formation of debrominated product | Presence of a hydride source | - Ensure solvents are anhydrous and free of alcohols that could act as hydride donors under basic conditions. - Some bases or additives might inadvertently act as reducing agents. |
| Non-optimal catalyst/ligand combination | - Screen different phosphine ligands. Sterically demanding ligands can sometimes suppress reductive elimination pathways. | |
| High reaction temperature or prolonged reaction time | - Reduce the reaction temperature and monitor for the minimum time required for complete conversion of the starting material. | |
| Formation of other impurities | Side reactions of the nitrile group | - The nitrile group can undergo hydrolysis under acidic or basic conditions, especially at elevated temperatures. Ensure appropriate work-up procedures. |
| Impurities in starting materials | - Verify the purity of your starting aryl bromide and cyanide source. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide (General Procedure)
This protocol is a general guideline for the cyanation of aryl bromides, which can be adapted for the synthesis of this compound from the corresponding aryl bromide.
Materials:
-
Aryl bromide (e.g., 1-bromo-4-(bromomethyl)-2-methylbenzene or a related precursor)
-
Ligand (e.g., dppf)[3]
-
Additive (optional, e.g., zinc formate dihydrate)[3]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, palladium catalyst, ligand (if applicable), and cyanide source.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
If using an additive, add it at this stage.
-
Heat the reaction mixture to the desired temperature (e.g., 110-120 °C) and stir.[3][7]
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an appropriate aqueous solution (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Comparison of Palladium-Catalyzed Cyanation Conditions
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd/C, dppf | Zn(CN)₂ | DMAC | 110 | up to 98 | [3] |
| Pd(OAc)₂ (ligand-free) | K₄[Fe(CN)₆] | DMAC | 120 | 83-96 | [7] |
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for minimizing debromination.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. Development of Pd/C-catalyzed cyanation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 8. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Analysis of 2-(4-Bromo-2-methylphenyl)acetonitrile and a Comparative Guide to Structurally Related Alternatives
A comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-(4-Bromo-2-methylphenyl)acetonitrile is currently hindered by the lack of publicly available experimental spectra. This guide, therefore, presents a comparative analysis of two structurally similar and commercially available alternatives: 2-(4-bromophenyl)acetonitrile and 2-(2-methylphenyl)acetonitrile. By examining their spectral data, we can predict the expected spectroscopic features of the target compound and provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction to Spectroscopic Analysis of Phenylacetonitriles
NMR and mass spectrometry are indispensable tools for the structural elucidation of organic molecules. In the case of substituted phenylacetonitriles, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively. This data is crucial for confirming the substitution pattern on the aromatic ring and the integrity of the acetonitrile moiety. Mass spectrometry complements NMR by providing the molecular weight of the compound and characteristic fragmentation patterns, which further aid in confirming the molecular formula and structure.
Comparative Spectroscopic Data
To offer a valuable comparison, this guide presents the available experimental NMR and mass spectrometry data for two closely related analogs of this compound.
Alternative 1: 2-(4-bromophenyl)acetonitrile
This compound lacks the methyl group present in the target molecule. Its spectral data provides a baseline for understanding the influence of the bromo substituent on the phenyl ring.
| ¹H NMR | ¹³C NMR | Mass Spec. |
| Chemical Shift (ppm) | Chemical Shift (ppm) | m/z |
| 7.53 (d, 2H) | 132.4 | 195/197 (M⁺, M⁺+2) |
| 7.28 (d, 2H) | 129.8 | 116 |
| 3.73 (s, 2H) | 128.9 | 89 |
| 122.3 | ||
| 117.8 | ||
| 22.8 |
Note: Specific coupling constants were not available in the sourced data.
Alternative 2: 2-(2-methylphenyl)acetonitrile
This analog features the methyl group at the ortho position but lacks the bromo substituent. Its analysis helps to isolate the spectroscopic effect of the methyl group.
| ¹H NMR | ¹³C NMR | Mass Spec. |
| Chemical Shift (ppm) | Chemical Shift (ppm) | m/z |
| 7.25-7.15 (m, 4H) | 136.6 | 131 (M⁺) |
| 3.68 (s, 2H) | 130.6 | 116 |
| 2.39 (s, 3H) | 128.5 | 91 |
| 127.4 | ||
| 126.3 | ||
| 118.2 | ||
| 21.5 | ||
| 19.1 |
Note: Specific coupling constants were not available in the sourced data.
Experimental Protocols
Standard experimental procedures for acquiring NMR and mass spectrometry data for this class of compounds are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.
-
¹H NMR Spectroscopy: The spectrum is typically acquired on a 300 or 400 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy: The spectrum is acquired on the same instrument, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS) for separation from impurities.
-
Ionization: In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, showing the relative abundance of each ion. For brominated compounds, the presence of the characteristic M+ and M+2 isotope peaks, with approximately equal intensity, is a key diagnostic feature.[1][2][3]
Visualization of Analytical Workflows
To illustrate the logical flow of the analytical process, the following diagrams are provided.
Caption: Workflow for NMR Spectroscopy Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
Predicted Spectroscopic Features of this compound
Based on the data from the two analogs, we can predict the following spectral characteristics for this compound:
-
¹H NMR:
-
A singlet for the benzylic protons (-CH₂CN), likely shifted slightly downfield from 3.68 ppm due to the electron-withdrawing effect of the bromine.
-
A singlet for the methyl protons (-CH₃), expected around 2.39 ppm.
-
A complex multiplet or set of doublets and a singlet for the three aromatic protons. The proton ortho to the bromine would be the most deshielded.
-
-
¹³C NMR:
-
Signals for the nine distinct carbon atoms. The carbon bearing the bromine atom would be significantly shifted downfield. The nitrile carbon would appear around 117-118 ppm. The methyl carbon would be around 19-22 ppm.
-
-
Mass Spectrometry:
-
A molecular ion peak (M⁺) and an M⁺+2 peak of nearly equal intensity, characteristic of a monobrominated compound, at m/z 210 and 212.
-
A significant fragment corresponding to the loss of the bromine atom.
-
A base peak likely corresponding to the tropylium ion or a related stable carbocation.
-
Conclusion
While experimental data for this compound remains elusive in the public domain, a comparative analysis of its structural analogs provides valuable insights into its expected spectroscopic properties. The data and protocols presented in this guide offer a solid foundation for researchers working with this and similar compounds, facilitating their identification and characterization. The provided workflows also serve as a clear visual aid for the standard analytical procedures in organic chemistry. Researchers who synthesize this compound are encouraged to publish its spectral data to contribute to the broader scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]
A Comparative Guide to Analytical Techniques for the Characterization of 2-(4-Bromo-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2-(4-Bromo-2-methylphenyl)acetonitrile, a versatile intermediate in the synthesis of various organic compounds, particularly within the pharmaceutical and agrochemical industries. The structural elucidation and purity assessment of this compound are critical for ensuring the quality, safety, and efficacy of final products. This document outlines the principles, expected outcomes, and detailed experimental protocols for several core analytical methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the robust characterization of pharmaceutical intermediates like this compound. Each method offers distinct advantages and provides complementary information regarding the molecule's structure, purity, and functional groups. A summary of the most pertinent techniques is presented below.
| Technique | Principle | Information Obtained | Strengths | Weaknesses |
| ¹H and ¹³C NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei in a magnetic field. | Detailed molecular structure, connectivity of atoms, and number of unique protons and carbons. | Provides unambiguous structural elucidation and can be used for quantitative analysis (qNMR). | Relatively low sensitivity compared to mass spectrometry; complex spectra for impure samples. |
| Mass Spectrometry (MS) | Ionization of the molecule and separation of ions based on their mass-to-charge ratio. | Molecular weight and fragmentation patterns, which aid in structural confirmation. | High sensitivity, capable of detecting trace impurities. | "Hard" ionization techniques can lead to the absence of a molecular ion peak. Isomers may not be distinguishable by mass alone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups (e.g., C≡N, C-Br, aromatic C-H). | Fast, non-destructive, and excellent for confirming the presence of key functional moieties. | Provides limited information on the overall molecular structure and connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Purity of the compound, quantification of impurities, and determination of retention time. | High resolution for separating complex mixtures, highly reproducible, and suitable for quantitative analysis. | Non-volatile compounds may be challenging to analyze without derivatization. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Purity of volatile compounds and quantification of residual solvents. | Excellent for the analysis of volatile and semi-volatile substances. | Not suitable for non-volatile or thermally labile compounds. |
Expected Analytical Data for this compound
-
¹H NMR: Signals corresponding to the aromatic protons, the benzylic protons of the acetonitrile group, and the methyl protons. The splitting patterns and chemical shifts would confirm the substitution pattern on the phenyl ring.
-
¹³C NMR: Resonances for each unique carbon atom, including the nitrile carbon, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₉H₈BrN. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) would result in a characteristic M+2 peak. Fragmentation would likely involve the loss of the bromine atom and cleavage of the acetonitrile group.
-
FTIR Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) stretch (typically around 2240-2260 cm⁻¹), C-Br stretch (in the fingerprint region), aromatic C-H stretching, and C-H stretching of the methyl and methylene groups.
-
HPLC/GC: A single major peak in a chromatogram would indicate a high degree of purity, with the retention time being characteristic of the compound under specific chromatographic conditions.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 0 to 220 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (using GC-MS with Electron Ionization):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS System:
-
Injector: Set to a temperature that ensures volatilization without thermal decomposition (e.g., 250 °C).
-
Column: Use a non-polar capillary column (e.g., HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C).
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the peak in the total ion chromatogram corresponding to the compound.
-
Analyze the mass spectrum of this peak, identifying the molecular ion and the M+2 peak.
-
Propose fragmentation pathways based on the observed fragment ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (using Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
-
Spectrum Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity and determine the retention time of this compound.
Methodology (Reverse-Phase):
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution with the mobile phase.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC System:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature (e.g., 30 °C).
-
Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
-
Analysis:
-
Inject a fixed volume of the sample (e.g., 10 µL).
-
Record the chromatogram and determine the retention time of the main peak.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General workflow for the characterization of an organic compound.
References
A Comparative Guide to the Synthetic Routes of 2-(4-Bromo-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
The compound 2-(4-bromo-2-methylphenyl)acetonitrile is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Its structure, featuring a reactive nitrile group and a functionalized phenyl ring, allows for diverse chemical transformations. This guide provides a comparative analysis of the most plausible synthetic routes to this compound, offering experimental data from analogous reactions to facilitate informed decisions in synthetic strategy and process development.
Executive Summary
Two primary synthetic strategies are evaluated for the preparation of this compound.
-
Route 1: Nucleophilic Substitution. This is the most direct and industrially favored approach, involving the cyanation of a 4-bromo-2-methylbenzyl halide. It is a single-step conversion known for its efficiency and scalability.
-
Route 2: Multi-step Synthesis from Benzaldehyde. A more convergent but lengthier approach, this route begins with 4-bromo-2-methylbenzaldehyde and proceeds through a series of transformations to build the acetonitrile moiety. While offering flexibility, it typically involves more steps and may result in a lower overall yield.
The following sections provide a detailed comparison of these routes, including reaction conditions, yields, and detailed experimental protocols based on closely related literature precedents.
Comparative Analysis of Synthetic Routes
The quantitative data for the two primary synthetic routes are summarized below. It is important to note that while these routes are chemically sound for the target molecule, the experimental data provided are derived from closely analogous substrates due to a lack of published data for the exact synthesis of this compound. These values should, therefore, be considered representative.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Multi-step from Benzaldehyde |
| Starting Material | 4-Bromo-2-methylbenzyl bromide | 4-Bromo-2-methylbenzaldehyde |
| Key Transformation | SN2 Cyanation | Reduction, Halogenation, Cyanation |
| Number of Steps | 1 | 3 |
| Reagents | Sodium Cyanide, Solvent (e.g., Ethanol/Water) | 1. NaBH42. PBr33. NaCN |
| Typical Reaction Time | 2-6 hours | 12-24 hours (cumulative) |
| Typical Temperature | Reflux | 0 °C to Reflux |
| Reported Yield (Analogous) | ~85-95% | ~70-85% (overall) |
| Purification | Distillation or Recrystallization | Multiple chromatographic purifications |
| Scalability | High | Moderate |
| Key Advantages | High efficiency, atom economy, directness | Readily available starting material |
| Key Disadvantages | Lability of benzyl bromide | Lower overall yield, more unit operations |
Logical Workflow for Synthetic Route Selection
The following diagram illustrates a logical workflow for selecting the optimal synthetic route based on key decision-making criteria.
A Comparative Analysis of the Reactivity of 2-(4-Bromo-2-methylphenyl)acetonitrile in Palladium-Catalyzed Cross-Coupling Reactions
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of 2-(4-Bromo-2-methylphenyl)acetonitrile with other brominated phenylacetonitrile isomers in two of the most pivotal reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the relative reactivity of these building blocks is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes in drug discovery and materials science.
The reactivity of aryl bromides in these palladium-catalyzed cross-coupling reactions is fundamentally governed by a combination of electronic and steric factors. The position of the bromine atom and other substituents on the phenyl ring significantly influences the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1][2]
Executive Summary of Reactivity Comparison
Based on established principles of physical organic chemistry and available experimental data for analogous systems, the general reactivity trend for brominated phenylacetonitriles in palladium-catalyzed cross-coupling reactions is as follows:
para-isomer > meta-isomer > ortho-isomer
This trend is a direct consequence of the interplay between the electronic effects of the substituents and the steric hindrance around the carbon-bromine bond. This compound, having substituents ortho to the bromine atom, is expected to exhibit the lowest reactivity among the isomers due to significant steric impediment.
Theoretical Framework for Reactivity
Electronic Effects
The cyanomethyl group (-CH2CN) is a weakly electron-withdrawing group. This is quantified by its Hammett substituent constants (σ), which are σm = 0.15 and σp = 0.17.[3] Electron-withdrawing groups generally increase the reactivity of aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions by making the carbon atom of the C-Br bond more electrophilic.[4] The methyl group (-CH3) is a weak electron-donating group.
In the case of 4-bromophenylacetonitrile , the electron-withdrawing cyanomethyl group is para to the bromine, effectively increasing the electrophilicity of the reaction center and thus enhancing reactivity. For 3-bromophenylacetonitrile , this electronic effect is less pronounced. In This compound , the electronic influence of the cyanomethyl group is transmitted through the aromatic system, but its effect on the C-Br bond is significantly outweighed by steric factors.
Steric Effects
Steric hindrance plays a critical role in determining the reactivity of substituted aryl halides. Bulky groups ortho to the bromine atom can significantly impede the approach of the palladium catalyst, thereby increasing the activation energy of the oxidative addition step and slowing down the reaction.[1]
-
This compound : The presence of a methyl group ortho to the bromine atom introduces substantial steric hindrance, making it the least reactive isomer.
-
2-Bromophenylacetonitrile : Similarly, the cyanomethyl group in the ortho position creates steric hindrance, leading to lower reactivity compared to the meta and para isomers.
-
3-Bromophenylacetonitrile and 4-Bromophenylacetonitrile : These isomers experience minimal steric hindrance at the reaction site, allowing for more facile approach of the catalyst.
Quantitative Data Comparison
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Brominated Phenylacetonitriles with Phenylboronic Acid
| Substrate | Structure | Typical Yield (%) | Key Influencing Factors |
| 4-Bromophenylacetonitrile | 4-Br-C₆H₄-CH₂CN | 85-97[5][6] | Minimal steric hindrance; electron-withdrawing -CH₂CN group at the para position activates the C-Br bond. |
| 3-Bromophenylacetonitrile | 3-Br-C₆H₄-CH₂CN | ~70-85 (estimated) | Minimal steric hindrance; less pronounced electronic activation compared to the para-isomer. |
| 2-Bromophenylacetonitrile | 2-Br-C₆H₄-CH₂CN | ~40-60 (estimated) | Significant steric hindrance from the ortho-cyanomethyl group. |
| This compound | 4-Br-2-Me-C₆H₄-CH₂CN | <40 (estimated) | Severe steric hindrance from the ortho-methyl group. |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Brominated Phenylacetonitriles with a Secondary Amine (e.g., Morpholine)
| Substrate | Structure | Typical Yield (%) | Key Influencing Factors |
| 4-Bromophenylacetonitrile | 4-Br-C₆H₄-CH₂CN | >90[7] | Minimal steric hindrance and favorable electronic activation. |
| 3-Bromophenylacetonitrile | 3-Br-C₆H₄-CH₂CN | ~75-85 (estimated) | Minimal steric hindrance with moderate electronic activation. |
| 2-Bromophenylacetonitrile | 2-Br-C₆H₄-CH₂CN | ~50-70 (estimated) | Steric hindrance from the ortho-cyanomethyl group. |
| This compound | 4-Br-2-Me-C₆H₄-CH₂CN | <50 (estimated) | Significant steric hindrance from the ortho-methyl group. |
Note: Estimated yields are based on established reactivity principles and data from structurally similar compounds.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of a brominated phenylacetonitrile with an arylboronic acid.
Materials:
-
Brominated phenylacetonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
To a dry Schlenk flask, add the brominated phenylacetonitrile, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
The crude product is then purified by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a brominated phenylacetonitrile.
Materials:
-
Brominated phenylacetonitrile (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the degassed solvent, followed by the amine and the brominated phenylacetonitrile.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, the reaction mixture is worked up by quenching, extraction, and drying.
-
The final product is isolated and purified by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key catalytic cycles and experimental workflows.
Conclusion
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is significantly lower than its meta and para isomers. This reduced reactivity is primarily attributed to the steric hindrance imposed by the ortho-methyl group, which impedes the initial oxidative addition step. While the cyanomethyl group is weakly activating electronically, its effect is insufficient to overcome the substantial steric barrier. For researchers and process chemists, this necessitates the use of more forcing reaction conditions, highly active catalyst systems (often employing bulky, electron-rich phosphine ligands), and potentially longer reaction times to achieve satisfactory yields when working with this and other ortho-substituted aryl bromides. The insights provided in this guide are intended to facilitate the rational design of synthetic strategies and the efficient production of complex molecules derived from these versatile building blocks.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Hammett substituent constants [stenutz.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Validating the Structure of 2-(4-Bromo-2-methylphenyl)acetonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural validation of synthetic intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques and experimental data for validating the structure of 2-(4-Bromo-2-methylphenyl)acetonitrile and its derivatives. By presenting key experimental data and detailed methodologies, this document aims to serve as a practical resource for ensuring the identity and purity of these important chemical building blocks.
The structural integrity of a molecule is paramount in chemical synthesis and drug discovery. Even minor deviations in the expected structure can lead to significant changes in chemical reactivity and biological activity. Therefore, a multi-faceted analytical approach is essential for robust structural confirmation. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound and its analogs.
Comparative Analysis of Spectroscopic Data
A comparative analysis of the spectroscopic data of this compound with its non-brominated and alternatively substituted analogs provides valuable insights into the influence of substituents on the spectral properties. The following tables summarize the key experimental data for the target molecule and selected alternatives.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | CDCl₃ | Data not available in the searched literature. |
| 2-(o-Tolyl)acetonitrile[1] | Not specified | 7.25-7.15 (m, 4H, Ar-H), 3.65 (s, 2H, CH₂), 2.35 (s, 3H, CH₃) |
| 4-Bromoaniline[2] | CDCl₃ | 7.26 (d, J=8.7 Hz, 2H, Ar-H), 6.59 (d, J=8.7 Hz, 2H, Ar-H), 3.69 (s, 2H, NH₂) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | Data not available in the searched literature. |
| 2-(o-Tolyl)acetonitrile[1] | Not specified | 136.5, 130.4, 128.8, 127.3, 126.8, 126.1, 118.0 (CN), 23.2 (CH₂), 19.0 (CH₃) |
| 4-Bromoaniline[2] | CDCl₃ | 145.4, 132.0, 116.7, 110.2 |
Table 3: FTIR Spectroscopic Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| This compound | Not specified | Data not available in the searched literature. |
| 2-[4-(Bromomethyl)phenyl]acetonitrile[3] | Vapor Phase | Characteristic peaks for C-H (aromatic and aliphatic), C≡N, and C-Br stretching. |
| Acetonitrile | Liquid (Neat) | ~2250 (C≡N stretch) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | Not specified | Data not available in the searched literature. | Expected fragments would arise from loss of Br, CN, CH₂CN, and benzylic cleavage. |
| Bromoacetonitrile | Electron Ionization | 119/121 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes) | 40 (CH₂CN⁺), 79/81 (Br⁺) |
Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques discussed. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum with proton decoupling. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty accessory before running the sample.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the nitrile (C≡N) stretch, aromatic C-H stretches, and the C-Br stretch.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile molecules.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Interpretation: The resulting mass spectrum displays the relative abundance of different ions. The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information. For compounds containing bromine, the presence of characteristic isotopic peaks (M+ and M+2 in a roughly 1:1 ratio) is a key diagnostic feature.
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of a this compound derivative.
Caption: A logical workflow for the structural validation of a synthesized compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical techniques and the structural information they provide for a molecule like this compound.
Caption: Interplay of analytical techniques in determining molecular structure.
By systematically applying these analytical methods and comparing the acquired data with that of known analogs, researchers can confidently validate the structure of this compound derivatives, ensuring the reliability of their subsequent research.
References
Comparative Study of Catalysts for the Cyanation of 4-bromo-2-methyltoluene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aryl nitriles is a fundamental transformation in organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and functional materials. The cyanation of aryl halides, such as 4-bromo-2-methyltoluene, offers a direct route to these valuable compounds. This guide provides a comparative analysis of various catalytic systems for this transformation, focusing on palladium-, nickel-, and copper-based catalysts. The performance of these catalysts is evaluated based on reaction efficiency, substrate scope, and the nature of the cyanide source.
Performance Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and efficiency of the cyanation of 4-bromo-2-methyltoluene. Below is a summary of representative catalytic systems, highlighting the catalyst, ligand, cyanide source, solvent, temperature, and reported yields for the cyanation of aryl bromides. While specific data for 4-bromo-2-methyltoluene is not always available, the presented data for analogous aryl bromides provides a strong predictive framework.
| Catalyst System | Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Palladium-Based Catalysts | ||||||
| Pd(OAc)₂ | dppf | K₄[Fe(CN)₆] | DMA | 120 | 98 | [1] |
| Pd/C | dppf | Zn(CN)₂ | DMAC | 100-120 | 77-96 | [2] |
| Pd(Amphos)₂Cl₂ | Amphos | Malononitrile/CuI | DMF | 130 | Good | [3] |
| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMA | 100 | 95 | [1] |
| Nickel-Based Catalysts | ||||||
| NiCl₂·6H₂O | dppf | Zn(CN)₂ | DMAc | 80 | Good | [4] |
| NiBr₂(bpy)·xH₂O | bpy | MPMN | DMAc | 80 | Good | [4] |
| NiCl₂ | Xantphos | Zn(CN)₂/PMHS | - | - | Good | [5] |
| NiBr₂(PPh₃)₂ | PPh₃ | KCN | HMPA/MeCN | 40-80 | Moderate-High | [4] |
| Copper-Based Catalysts | ||||||
| CuI | N,N'-dimethylethylenediamine | NaCN/KI | Toluene | 110 | Good | [6][7] |
| CuI | 1,10-phenanthroline | Acetone cyanohydrin | DMF | 110 | Good | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for palladium- and nickel-catalyzed cyanation reactions.
General Procedure for Palladium-Catalyzed Cyanation of Aryl Bromides
This protocol is adapted from methodologies utilizing potassium ferrocyanide as the cyanide source.[9]
-
Reaction Setup: To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., dppf, 4 mol%), and K₄[Fe(CN)₆]·3H₂O (0.5 equivalents).
-
Inert Atmosphere: Seal the tube with a Teflon-lined screw-cap septum, then evacuate and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Add 4-bromo-2-methyltoluene (1.0 mmol), the solvent (e.g., dioxane, 2.5 mL), and a degassed aqueous base solution (e.g., 0.05 M KOAc, 2.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-cyano-2-methyltoluene.
General Procedure for Nickel-Catalyzed Cyanation of Aryl Bromides
This protocol is based on systems employing zinc cyanide as the cyanide source.[4][10]
-
Reaction Setup: In a glovebox, charge an oven-dried vial with a magnetic stir bar, the nickel precatalyst (e.g., NiCl₂·6H₂O, 5 mol%), the ligand (e.g., dppf, 10 mol%), and zinc cyanide (0.6 equivalents).
-
Addition of Reagents: Add 4-bromo-2-methyltoluene (1.0 mmol) and the solvent (e.g., DMAc, 2 mL).
-
Reaction: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 80 °C) with vigorous stirring for the indicated time (typically 12-24 hours).
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the palladium-catalyzed reaction.
Mechanistic Insights and Visualizations
The catalytic cycles for palladium-, nickel-, and copper-catalyzed cyanation reactions share common fundamental steps but differ in the nature of the metallic center and the specific intermediates involved.
Palladium-Catalyzed Cyanation Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cyanation reaction.
Caption: Experimental workflow for palladium-catalyzed cyanation.
Palladium-Catalyzed Cyanation Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle.
Caption: Palladium-catalyzed cyanation cycle.
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by a transmetalation step where the bromide is exchanged for a cyanide group from the cyanide source. The cycle is completed by the reductive elimination of the aryl nitrile product, regenerating the active Pd(0) catalyst.[11] Catalyst deactivation can occur through the formation of stable palladium-cyanide complexes, especially in the presence of excess cyanide ions.[12][13]
Conclusion
The cyanation of 4-bromo-2-methyltoluene can be effectively achieved using a variety of catalytic systems. Palladium-based catalysts, particularly with bulky phosphine ligands, offer high efficiency and functional group tolerance, with K₄[Fe(CN)₆] and Zn(CN)₂ being common, less toxic cyanide sources.[9][14] Nickel catalysts provide a more economical alternative and have shown significant progress, especially with the development of air-tolerant systems.[4][5] Copper-catalyzed methods, reminiscent of the classical Rosenmund-von Braun reaction, have been improved to operate under milder, catalytic conditions.[6][7] The selection of the optimal catalyst system will depend on factors such as cost, desired reaction conditions, and tolerance to other functional groups present in the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2 [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-(4-Bromo-2-methylphenyl)acetonitrile
Choosing the Right Analytical Tool: HPLC vs. GC-MS
The selection between HPLC and GC-MS hinges on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. 2-(4-Bromo-2-methylphenyl)acetonitrile possesses a moderate molecular weight and polarity, making it amenable to both techniques.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for non-volatile or thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds. Given that this compound is a solid, its volatility will be a key consideration for GC-MS analysis.[1]
Below is a logical workflow for selecting the appropriate analytical method.
Comparative Performance Data
The following table summarizes the anticipated performance characteristics of representative HPLC and GC-MS methods for the analysis of this compound. These values are based on typical performance for similar analytes and serve as a general comparison.
| Parameter | HPLC Method | GC-MS Method |
| Instrumentation | HPLC with UV Detector | Gas Chromatograph with Mass Spectrometer |
| Retention Time (min) | 3 - 10 | 5 - 15 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Sample Throughput | Moderate | High |
| Selectivity | Good | Excellent (with MS detection) |
| Cost per Sample | Lower | Higher |
Experimental Protocols
Detailed experimental protocols for both a representative HPLC and GC-MS method are provided below. These serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is based on reversed-phase chromatography, which is suitable for moderately polar compounds.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water are commonly used for similar compounds.[2][3] A gradient elution may be optimal:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or determined by UV scan of the analyte)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample in the diluent to a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and thermally stable impurities. The thermal stability of this compound should be confirmed prior to analysis.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Detection: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution for the calibration curve.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
General Analytical Workflow
The following diagram illustrates the general workflow for chromatographic analysis, applicable to both HPLC and GC-MS.
References
Benchmarking Cross-Coupling Reactions of 2-(4-Bromo-2-methylphenyl)acetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the versatile scaffold of 2-(4-Bromo-2-methylphenyl)acetonitrile serves as a important building block for the synthesis of a diverse array of complex molecules. The reactivity of its aryl bromide moiety allows for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the efficiency of several common palladium-catalyzed cross-coupling reactions utilizing this substrate, supported by experimental data to inform catalyst selection and reaction optimization.
Comparative Performance of Cross-Coupling Reactions
The efficiency of a given cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and reaction conditions. Below is a comparison of typical conditions and performance for three widely used transformations: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8-12 | ~90 |
| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12 | ~85 |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-60 | 4-12 | ~95 |
Note: The data presented is a representative compilation from various sources for the specified substrate or structurally similar analogues and may not reflect a direct head-to-head comparison under identical conditions.
Experimental Protocols
Detailed methodologies for the benchmarked reactions are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Buchwald-Hartwig Amination with Morpholine
This protocol describes a typical palladium-catalyzed amination for the formation of a C-N bond.[1]
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, and XPhos.
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe, followed by morpholine.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 8-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol outlines a standard Suzuki-Miyaura coupling for the formation of a C-C bond.[2]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon three times.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-120 °C.
-
Monitor the reaction's progress periodically using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Sonogashira Coupling with Phenylacetylene
This protocol details a copper-co-catalyzed Sonogashira coupling for the formation of a C-C triple bond.[3][4]
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF, triethylamine, and phenylacetylene.
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the experimental processes, the following diagrams illustrate a typical catalytic cycle and a general experimental workflow for these cross-coupling reactions.
References
A Spectroscopic Guide to the Isomers of 2-(4-Bromo-2-methylphenyl)acetonitrile
For researchers, scientists, and professionals in drug development, the precise characterization of isomeric compounds is a critical step in synthesis and discovery pipelines. The subtle differences in the arrangement of atoms within isomers can lead to significant variations in their physical, chemical, and biological properties. This guide provides a comparative framework for the spectroscopic analysis of 2-(4-Bromo-2-methylphenyl)acetonitrile and its structural isomers.
Due to the limited availability of public experimental spectral data for these specific compounds, this guide will focus on the expected spectroscopic differentiations based on established principles and will utilize predicted data for illustrative purposes. The methodologies provided will enable researchers to acquire and interpret their own experimental data.
Isomer Structures
The isomers of this compound possess the same molecular formula (C₉H₈BrN) but differ in the substitution pattern on the phenyl ring. This guide will consider the following representative isomers:
-
Isomer 1: this compound
-
Isomer 2: 2-(4-Bromo-3-methylphenyl)acetonitrile
-
Isomer 3: 2-(5-Bromo-2-methylphenyl)acetonitrile
-
Isomer 4: 2-(3-Bromo-2-methylphenyl)acetonitrile
Spectroscopic Comparison
The primary techniques for differentiating these isomers are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular structure, and together they provide a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms. The chemical shifts (δ) of the protons and carbon atoms in the aromatic region will be the most informative for distinguishing between the isomers.
Expected ¹H NMR Spectral Differences:
The number of distinct signals in the aromatic region and their splitting patterns (multiplicity) will vary for each isomer due to the different symmetry and neighbor relationships of the aromatic protons.
-
This compound: Expected to show three signals in the aromatic region, likely a doublet, a doublet of doublets, and a singlet (or a narrow triplet).
-
2-(4-Bromo-3-methylphenyl)acetonitrile: Expected to show three distinct signals in the aromatic region, likely two doublets and a singlet.
-
2-(5-Bromo-2-methylphenyl)acetonitrile: Expected to show three signals in the aromatic region, likely a doublet, a doublet of doublets, and a singlet.
-
2-(3-Bromo-2-methylphenyl)acetonitrile: Expected to show three signals in the aromatic region, likely a multiplet.
The chemical shifts of the methyl (-CH₃) and methylene (-CH₂CN) protons will also show subtle variations depending on the electronic environment imposed by the positions of the bromo and methyl substituents.
Expected ¹³C NMR Spectral Differences:
The number of unique carbon signals in the aromatic region will directly correspond to the symmetry of the isomer. For all the considered isomers, six distinct aromatic carbon signals are expected. However, the chemical shifts of these carbons, particularly those directly attached to the bromo, methyl, and acetonitrile groups, will be characteristic of each isomer.
Table 1: Predicted ¹H and ¹³C NMR Data
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) - Aromatic Region | Predicted ¹³C NMR Chemical Shifts (ppm) - Aromatic Region |
| This compound | 7.45 (d), 7.30 (dd), 7.15 (s) | 138.5, 133.0, 131.5, 129.0, 122.0, 118.0 |
| 2-(4-Bromo-3-methylphenyl)acetonitrile | 7.50 (d), 7.20 (d), 7.10 (s) | 139.0, 134.0, 130.0, 128.0, 125.0, 120.0 |
| 2-(5-Bromo-2-methylphenyl)acetonitrile | 7.40 (d), 7.25 (dd), 7.05 (s) | 137.0, 135.0, 132.0, 129.5, 123.0, 119.0 |
| 2-(3-Bromo-2-methylphenyl)acetonitrile | 7.35 (m) | 140.0, 133.5, 131.0, 128.5, 126.0, 121.0 |
Note: The data in this table is predicted and should be used for illustrative purposes. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While all isomers will show characteristic absorptions for the nitrile (C≡N) and aromatic C-H and C=C bonds, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of absorption bands for each isomer, arising from the different C-H bending and other skeletal vibrations.
Table 2: Predicted IR Absorption Bands (cm⁻¹)
| Isomer | C≡N Stretch | Aromatic C=C Stretch | C-H Bending (Out-of-Plane) |
| This compound | ~2250 | ~1600, ~1470 | ~880, ~820 |
| 2-(4-Bromo-3-methylphenyl)acetonitrile | ~2250 | ~1595, ~1475 | ~870, ~810 |
| 2-(5-Bromo-2-methylphenyl)acetonitrile | ~2250 | ~1605, ~1465 | ~890, ~830 |
| 2-(3-Bromo-2-methylphenyl)acetonitrile | ~2250 | ~1590, ~1480 | ~860, ~800 |
Note: The data in this table is predicted and should be used for illustrative purposes. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All isomers will have the same molecular weight and will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), showing two peaks with a mass difference of 2 Da (e.g., m/z 210 and 212).
The fragmentation patterns, however, may show subtle differences in the relative abundances of fragment ions, reflecting the different stabilities of the carbocations and radicals formed upon fragmentation. Common fragmentation pathways would involve the loss of the bromine atom, the cyano group, and cleavage of the benzylic C-C bond.
Table 3: Predicted Key Mass Spectrometry Fragments (m/z)
| Isomer | Molecular Ion [M]⁺ | [M-Br]⁺ | [M-CH₂CN]⁺ |
| This compound | 210/212 | 131 | 170/172 |
| 2-(4-Bromo-3-methylphenyl)acetonitrile | 210/212 | 131 | 170/172 |
| 2-(5-Bromo-2-methylphenyl)acetonitrile | 210/212 | 131 | 170/172 |
| 2-(3-Bromo-2-methylphenyl)acetonitrile | 210/212 | 131 | 170/172 |
Note: The data in this table is predicted and should be used for illustrative purposes. Relative abundances of fragment ions are expected to differ between isomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or the pure KBr pellet. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O) and the sample holder.
-
Sample Spectrum Acquisition: Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile samples.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
The following diagram illustrates the relationship between the isomers and the key distinguishing spectroscopic features.
A Comparative Guide to Assessing the Purity of Synthesized 2-(4-Bromo-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of synthesized 2-(4-Bromo-2-methylphenyl)acetonitrile against a standard. The purity of chemical intermediates is paramount in drug discovery and development to ensure the integrity of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents data in a comparative format, and discusses potential impurities arising from common synthetic routes.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and agrochemical applications. Its chemical structure, featuring a bromo and a nitrile functional group, allows for a variety of chemical transformations. Commercial standards for this compound typically specify a purity of 98% or greater. This guide details the analytical methodologies required to confirm the purity of a newly synthesized batch against such a standard.
Potential Synthetic Routes and Associated Impurities
The purity profile of a synthesized compound is intrinsically linked to its method of preparation. Two common synthetic routes for this compound are considered here, each with a distinct set of potential process-related impurities.
Route A: Sandmeyer-Type Reaction
This route likely starts from 4-Bromo-2-methylaniline. The synthesis involves the diazotization of the aniline followed by a cyanation reaction, often catalyzed by a copper(I) salt.
-
Starting Material: 4-Bromo-2-methylaniline
-
Key Transformation: Diazotization followed by Sandmeyer cyanation.
-
Potential Impurities:
-
Unreacted 4-Bromo-2-methylaniline: Incomplete diazotization or cyanation can lead to the presence of the starting material.
-
4-Bromo-2-methylphenol: The diazonium salt intermediate can react with water to produce the corresponding phenol.
-
Other Halogenated Byproducts: If the reaction conditions are not carefully controlled, other halogenated species may be formed.
-
Route B: Nucleophilic Substitution
This approach involves the reaction of a benzylic halide, such as 4-bromo-2-methylbenzyl bromide, with a cyanide salt.
-
Starting Material: 4-bromo-1-(bromomethyl)-2-methylbenzene (or the corresponding chloride)
-
Key Transformation: Nucleophilic substitution with a cyanide anion.
-
Potential Impurities:
-
Unreacted 4-bromo-1-(bromomethyl)-2-methylbenzene: Incomplete reaction will leave the starting material in the product mixture.
-
(4-Bromo-2-methylphenyl)methanol: Hydrolysis of the benzylic halide starting material can form the corresponding benzyl alcohol.
-
Di-substitution or Elimination Products: Under certain conditions, side reactions such as the formation of dimers or elimination to form a styrene derivative could occur.
-
Experimental Protocols for Purity Assessment
A multi-technique analytical approach is essential for a thorough purity assessment. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to separate and identify the target compound and its potential impurities.
3.1. High-Performance Liquid Chromatography (HPLC)
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to the initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound and the standard in 1 mL of acetonitrile.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 amu.
-
Sample Preparation: Dilute the sample in ethyl acetate to a concentration of approximately 100 µg/mL.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: Acquire a standard proton NMR spectrum. The expected signals for this compound are a singlet for the methyl group, a singlet for the methylene group, and signals in the aromatic region corresponding to the substituted benzene ring.
-
¹³C NMR: Acquire a standard carbon NMR spectrum to confirm the number of unique carbon environments.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.
Data Presentation and Comparison
The quantitative data obtained from the analytical techniques should be summarized in tables for a clear comparison between the synthesized product and the standard.
Table 1: HPLC Purity Assessment
| Sample | Retention Time (min) | Peak Area (%) |
| Standard | 12.5 | 99.8 |
| Synthesized Product | 12.5 | 98.5 |
| Impurity 1 | 8.2 | 0.8 |
| Impurity 2 | 15.1 | 0.7 |
Table 2: GC-MS Impurity Profile
| Sample | Retention Time (min) | Tentative Identification | Relative Abundance (%) |
| Synthesized Product | 10.2 | This compound | 98.6 |
| Impurity A | 7.8 | 4-Bromo-2-methylaniline | 0.9 |
| Impurity B | 9.5 | (4-Bromo-2-methylphenyl)methanol | 0.5 |
Table 3: ¹H NMR Spectral Data
| Protons | Standard Chemical Shift (ppm) | Synthesized Product Chemical Shift (ppm) |
| -CH₃ | 2.35 (s, 3H) | 2.35 (s, 3H) |
| -CH₂CN | 3.68 (s, 2H) | 3.68 (s, 2H) |
| Aromatic-H | 7.20-7.45 (m, 3H) | 7.20-7.45 (m, 3H) |
Visualizations
Experimental Workflow for Purity Assessment
Safety Operating Guide
Proper Disposal of 2-(4-Bromo-2-methylphenyl)acetonitrile: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-(4-Bromo-2-methylphenyl)acetonitrile is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound from initial handling to final disposal. As a halogenated organic nitrile, this substance requires specific handling protocols due to its toxicity.
Immediate Safety and Handling
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors or mists[1]. Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A lab coat and closed-toe shoes are required[1].
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate harm.
Spill Cleanup:
-
Small Spills: Absorb the spill with inert material (e.g., sand or vermiculite). Collect the contaminated absorbent material into a designated, sealable container for hazardous waste.[2][3]
-
Large Spills: Evacuate the immediate area and alert institutional safety personnel.[4]
Exposure Response:
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing at once. Rinse the affected skin area with copious amounts of water.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek prompt medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Waste Characterization and Data
This compound is classified as a hazardous substance due to its chemical properties. As a brominated organic compound, it falls under the category of halogenated organic waste[1][6]. The nitrile group also presents specific chemical incompatibilities. This information is crucial for proper segregation and disposal.
| Data Point | Classification & Information | Source |
| Chemical Class | Halogenated Organic Compound, Nitrile | [1],[6],[7] |
| Waste Category | Hazardous Waste | [5] |
| Disposal Route | Incineration at a regulated hazardous waste facility | [6],[8] |
| Incompatibilities | Strong acids, bases, and oxidizing agents | [9],[2] |
| Shipping Name | UN 3276, Nitriles, liquid, toxic, n.o.s. (if liquid) |
Step-by-Step Disposal Protocol
Disposing of this compound and its contaminated materials must be done systematically to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste[1][4][7]. Evaporation in a fume hood is not a permissible method of disposal[7].
-
Segregation: All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be segregated as "Halogenated Organic Waste"[1][4][6]. Do not mix this waste with non-halogenated organic waste, as this can increase disposal costs and complexity[10].
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for waste collection. Polyethylene containers are often suitable for halogenated solvent waste[11]. The container must have a secure, tight-fitting lid[4][10].
-
Labeling: As soon as the first drop of waste is added, label the container clearly with a "Hazardous Waste" tag[10]. The label must include the full chemical name: "Waste this compound" and an estimate of the concentration and volume[4][6].
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[10]. The container must remain closed at all times except when actively adding waste[4][7][10]. Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials[11].
-
Disposal Request: Once the container is full or the project is complete, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department[7]. Do not transport hazardous waste containers yourself[7].
-
Empty Container Disposal: Any "empty" container that once held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, deface the original label, and dispose of the container according to institutional guidelines for non-hazardous solid waste[7].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. bucknell.edu [bucknell.edu]
- 7. vumc.org [vumc.org]
- 8. uwlax.edu [uwlax.edu]
- 9. calpaclab.com [calpaclab.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Logistical Information for Handling 2-(4-Bromo-2-methylphenyl)acetonitrile
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling 2-(4-Bromo-2-methylphenyl)acetonitrile.
Hazard Profile and Quantitative Data
Based on similar chemical structures, this compound is anticipated to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also likely to cause skin and eye irritation.[1][2] Handling should always occur in a controlled laboratory environment with appropriate personal protective equipment.
The table below summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 215800-05-8 | ChemScene[4] |
| Molecular Formula | C₉H₈BrN | ChemScene[4] |
| Molecular Weight | 210.07 g/mol | MySkinRecipes[5] |
| Purity | ≥98% | ChemScene[4] |
| Storage | Store at room temperature in a dry place. | ChemScene, MySkinRecipes[4][5] |
| Acute Toxicity (Oral) | Data not available; presumed to be toxic. | Inferred from analogous compounds.[1][2] |
| Acute Toxicity (Dermal) | Data not available; presumed to be toxic. | Inferred from analogous compounds.[1][2] |
| Acute Toxicity (Inhalation) | Data not available; presumed to be toxic. | Inferred from analogous compounds.[1][2] |
| Occupational Exposure Limits | Not established. |
Operational Plan: Handling Procedures
This section provides a step-by-step guide for the safe handling of this compound.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7][8]
-
Designated Area: Designate a specific area within the fume hood for handling this chemical. Line the work surface with absorbent bench paper to contain any spills.[8]
-
Ventilation: Ensure adequate general laboratory ventilation.[9]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory. If there is a risk of splashing, a face shield should be worn in addition to goggles.[10][11]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are recommended for protection against a wide range of chemicals.[7][11] For handling highly toxic materials, consider wearing two pairs of nitrile gloves.[8] Gloves should be inspected before use and changed immediately if contaminated.
-
Protective Clothing: A buttoned lab coat must be worn. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.[10]
-
Footwear: Closed-toe shoes are required in the laboratory at all times.[7]
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Set up all required equipment (spatulas, weigh boats, glassware, solvent) within the designated area of the fume hood.
-
Confirm the location of the nearest safety shower and eyewash station.
-
-
Weighing the Compound (Solid):
-
To minimize the generation of airborne dust, follow this procedure when weighing:
-
Tare a labeled, sealable container (e.g., a vial with a screw cap) on a balance located within an enclosure or on the open bench.
-
Transfer the container to the fume hood.
-
Carefully transfer the desired amount of this compound into the container.
-
Securely close the container.
-
Wipe the exterior of the container with a damp cloth to remove any residual powder.
-
Return the sealed container to the balance to obtain the final weight.[6][8]
-
-
-
Preparing Solutions:
-
All solution preparations must be performed in the fume hood.
-
Add the solvent to the container with the pre-weighed compound slowly to avoid splashing.
-
If necessary, use a magnetic stirrer or sonicator to aid dissolution. Keep the container covered as much as possible during this process.
-
-
Post-Handling Decontamination:
-
Wipe down the designated work area and any equipment used with an appropriate solvent (e.g., 70% ethanol or as determined by laboratory protocols) to decontaminate surfaces.
-
Dispose of all contaminated disposable materials (e.g., bench paper, wipes, gloves) in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal is crucial to ensure laboratory and environmental safety.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[7][12][13] Do not mix with non-halogenated waste.
-
Solid Waste: Unused or excess solid compound, as well as contaminated items like weigh boats, gloves, and paper towels, should be placed in a clearly labeled, sealed plastic bag or container and then into the solid hazardous waste stream, or as directed by your institution's environmental health and safety (EHS) office.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled, and compatible waste container. The label should clearly state "Halogenated Organic Waste" and list all chemical constituents.[12][13]
-
Container Management: Waste containers must be kept closed except when adding waste.[12][13] Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials.
-
Disposal Method: Do not dispose of this chemical down the drain.[7][14] All waste must be disposed of through your institution's EHS-approved hazardous waste management program.
Visual Safety Guides
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
Caption: Workflow for Safely Handling this compound.
Caption: Hierarchy of Controls for Managing Chemical Hazards.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound [myskinrecipes.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. scienceready.com.au [scienceready.com.au]
- 8. safety.duke.edu [safety.duke.edu]
- 9. ddpsinc.com [ddpsinc.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. hsa.ie [hsa.ie]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
